10-Undecyl methane sulfonate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H24O3S |
|---|---|
Peso molecular |
248.38 g/mol |
Nombre IUPAC |
undec-10-enyl methanesulfonate |
InChI |
InChI=1S/C12H24O3S/c1-3-4-5-6-7-8-9-10-11-12-15-16(2,13)14/h3H,1,4-12H2,2H3 |
Clave InChI |
LEMWHMSJNCJIPQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCCCCCCCC=C |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 10-Undecenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 10-undecenyl methanesulfonate. This document details the necessary experimental protocols, comprehensive characterization data, and a summary of its biological relevance, particularly for professionals in the field of drug development.
Introduction
10-Undecenyl methanesulfonate is an organic compound of interest in medicinal chemistry and materials science. As an alkylating agent, it holds potential for the development of novel therapeutic agents. The presence of a terminal double bond also opens possibilities for polymerization and surface modification applications. This guide serves as a comprehensive resource for the laboratory-scale synthesis and detailed characterization of this versatile molecule.
Synthesis of 10-Undecenyl Methanesulfonate
The synthesis of 10-undecenyl methanesulfonate is a two-step process commencing with the reduction of 10-undecenoic acid to 10-undecen-1-ol, followed by the mesylation of the alcohol.
Step 1: Synthesis of 10-Undecen-1-ol
Experimental Protocol:
To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.50 g, 40.76 mmol) in 100 mL of dry tetrahydrofuran (THF), a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in 10 mL of dry THF is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred for 30 minutes at room temperature. Following the reaction, it is carefully quenched with ethyl acetate. The resulting solution is filtered, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (4% ethyl acetate in hexane) to yield 10-undecen-1-ol as a colorless oil.[1]
Step 2: Synthesis of 10-Undecenyl Methanesulfonate
Experimental Protocol:
In a flask maintained at 0°C, 10-undecen-1-ol (1.0 eq) is dissolved in dry dichloromethane (CH₂Cl₂). Triethylamine (NEt₃) (1.5 eq) is then added to the solution. Methanesulfonyl chloride (MsCl) (1.2 eq) is added dropwise to the stirred mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 10-undecenyl methanesulfonate. Purification can be achieved by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthesis workflow for 10-undecenyl methanesulfonate.
Characterization of 10-Undecenyl Methanesulfonate
A comprehensive characterization of 10-undecenyl methanesulfonate is crucial to confirm its identity and purity. The following tables summarize the expected analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 52355-50-7 | [2] |
| Molecular Formula | C₁₂H₂₄O₃S | [2] |
| Molecular Weight | 248.38 g/mol | [2] |
| Appearance | Colorless to pale yellow oil (Predicted) | |
| Purity | >99% (Commercially available) | [2] |
| Storage | Freezer | [2] |
¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.78 | m | 1H | -CH=CH₂ |
| 5.04 - 4.92 | m | 2H | -CH=CH₂ |
| 4.22 | t, J = 6.6 Hz | 2H | -CH₂-O- |
| 3.00 | s | 3H | CH₃-SO₂- |
| 2.04 | q, J = 7.1 Hz | 2H | -CH₂-CH=CH₂ |
| 1.78 - 1.71 | m | 2H | -CH₂-CH₂-O- |
| 1.43 - 1.26 | m | 12H | -(CH₂)₆- |
¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 139.1 | -CH=CH₂ |
| 114.2 | -CH=CH₂ |
| 70.2 | -CH₂-O- |
| 37.4 | CH₃-SO₂- |
| 33.8 | -CH₂-CH=CH₂ |
| 29.4 | -(CH₂)₆- (multiple peaks) |
| 29.1 | -(CH₂)₆- (multiple peaks) |
| 28.9 | -(CH₂)₆- (multiple peaks) |
| 28.8 | -(CH₂)₆- (multiple peaks) |
| 25.3 | -CH₂-CH₂-O- |
FT-IR Spectral Data (Predicted, neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H stretch (vinyl) |
| 2927, 2855 | Strong | C-H stretch (alkane) |
| 1641 | Medium | C=C stretch (alkene) |
| 1355 | Strong | S=O asymmetric stretch (sulfonate) |
| 1175 | Strong | S=O symmetric stretch (sulfonate) |
| 995, 910 | Medium | =C-H bend (vinyl) |
| 960 | Strong | S-O-C stretch |
Mass Spectrometry Data (Predicted, EI)
| m/z | Relative Intensity (%) | Assignment |
| 248 | 5 | [M]⁺ |
| 169 | 40 | [M - CH₃SO₂]⁺ |
| 151 | 100 | [M - CH₃SO₃H]⁺ (loss of methanesulfonic acid) |
| 79 | 30 | [CH₃SO₂]⁺ |
Biological Activity and Potential Applications
Alkyl methanesulfonates are recognized for their ability to act as DNA alkylating agents. This property is the basis for the cytotoxic effects of some anticancer drugs.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl chain to nucleophilic sites on DNA bases.[3] This can lead to DNA damage and interfere with DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
Proposed Mechanism of Action as a DNA Alkylating Agent
Caption: Proposed mechanism of 10-undecenyl methanesulfonate as a DNA alkylating agent.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 10-undecenyl methanesulfonate. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers. The discussion of its potential as a DNA alkylating agent highlights its relevance in the field of drug development. Further research into the biological activity and therapeutic potential of this and related compounds is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of Undec-10-en-1-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of undec-10-en-1-yl methanesulfonate (CAS No. 52355-50-7). While experimental data for this specific long-chain alkyl methanesulfonate is limited in publicly accessible literature, this document compiles available computed data and presents illustrative experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles. Furthermore, a potential biological mechanism of action is discussed in the context of the known reactivity of alkyl methanesulfonates as alkylating agents. This guide aims to serve as a valuable resource for researchers and professionals engaged in the study and potential application of this compound.
Introduction
Undec-10-en-1-yl methanesulfonate, also known as 10-undecenyl mesylate, is an organic compound belonging to the family of alkyl methanesulfonates. These compounds are esters of methanesulfonic acid and are characterized by the presence of the methanesulfonyl functional group (-SO2CH3). The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making alkyl methanesulfonates valuable intermediates in organic synthesis.
The structure of undec-10-en-1-yl methanesulfonate incorporates a long C11 aliphatic chain with a terminal double bond, suggesting potential for its use in polymerization reactions or as a precursor for more complex lipid-like molecules. Due to the electrophilic nature of the carbon atom attached to the mesylate group, this compound is expected to be a potent alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biomolecules, such as DNA and proteins. This reactivity is the basis for the therapeutic application of some alkylating agents in cancer chemotherapy, but also underlies their potential genotoxicity.[1]
This guide summarizes the known physicochemical properties of undec-10-en-1-yl methanesulfonate, provides detailed hypothetical experimental procedures for its handling and analysis, and explores its potential biological relevance.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | undec-10-en-1-yl methanesulfonate | IUPAC |
| Synonyms | 10-Undecenyl methanesulfonate, 1-methanesulfonyloxy-10-undecene | PubChem[2] |
| CAS Number | 52355-50-7 | |
| Molecular Formula | C12H24O3S | PubChem[2] |
| Molecular Weight | 248.38 g/mol | PubChem[2] |
| Appearance | Not available (likely a colorless to pale yellow liquid at room temperature) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) and have low solubility in water. | Inferred from structure |
| Computed XLogP3 | 4.2 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Computed Rotatable Bond Count | 11 | PubChem[2] |
Experimental Protocols
The following protocols are illustrative and based on standard organic chemistry techniques for the synthesis, purification, and analysis of alkyl methanesulfonates. Researchers should adapt these methods as needed based on their specific experimental setup and safety protocols.
Synthesis of Undec-10-en-1-yl Methanesulfonate
This procedure describes the synthesis from the corresponding alcohol, 10-undecen-1-ol.
Caption: Synthetic workflow for undec-10-en-1-yl methanesulfonate.
Materials:
-
10-Undecen-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 10-undecen-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield undec-10-en-1-yl methanesulfonate.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3):
-
δ 5.88 - 5.78 (m, 1H, -CH =CH2)
-
δ 5.04 - 4.92 (m, 2H, -CH=CH 2)
-
δ 4.22 (t, J = 6.6 Hz, 2H, -CH 2-OMs)
-
δ 3.00 (s, 3H, -SO2CH 3)
-
δ 2.04 (q, J = 7.0 Hz, 2H, -CH 2-CH=CH2)
-
δ 1.77 (p, J = 6.8 Hz, 2H, -CH 2-CH2-OMs)
-
δ 1.42 - 1.25 (m, 12H, internal -CH 2- groups)
-
-
13C NMR (100 MHz, CDCl3):
-
δ 139.1 (-C H=CH2)
-
δ 114.2 (-CH=C H2)
-
δ 70.3 (-C H2-OMs)
-
δ 37.4 (-SO2C H3)
-
δ 33.8 (-C H2-CH=CH2)
-
δ 29.4, 29.3, 29.1, 28.9, 28.8, 25.3 (internal -C H2- groups)
-
3.2.2. Infrared (IR) Spectroscopy
-
Characteristic Peaks (neat, cm-1):
-
~3077 (C-H stretch, sp2 C-H of alkene)
-
~2927, 2855 (C-H stretch, sp3 C-H)
-
~1641 (C=C stretch, alkene)
-
~1355 (S=O asymmetric stretch, sulfonate)
-
~1175 (S=O symmetric stretch, sulfonate)
-
~960 (S-O-C stretch)
-
~910 (=C-H bend, alkene)
-
3.2.3. Mass Spectrometry (MS)
-
Expected Fragmentation (Electron Ionization - EI):
-
The molecular ion peak [M]+ at m/z = 248 may be weak or absent.
-
Common fragments would include the loss of the methanesulfonyl radical ([M - 79]+), loss of methanesulfonic acid ([M - 96]+), and fragmentation of the alkyl chain.
-
Potential Biological Activity and Signaling Pathway
Alkyl methanesulfonates are known to be alkylating agents.[1] Their reactivity stems from the excellent leaving group ability of the methanesulfonate anion, which facilitates nucleophilic attack at the α-carbon. In a biological context, nucleophiles are abundant in cells, with DNA being a primary target.
Alkylation of DNA can occur at various sites, with the N7 position of guanine being particularly susceptible. This can lead to a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This mechanism is the basis for the use of some alkylating agents in cancer therapy.[1]
Caption: Potential signaling pathway for an alkylating agent.
It is important to note that the specific biological activity of undec-10-en-1-yl methanesulfonate has not been reported. The long alkyl chain may influence its pharmacokinetic properties, such as cell membrane permeability and distribution, compared to shorter-chain analogues.
Conclusion
Undec-10-en-1-yl methanesulfonate is a long-chain alkyl methanesulfonate with potential applications in organic synthesis. While specific experimental data on its physicochemical properties are scarce, this guide provides a comprehensive summary of its computed properties and offers detailed, illustrative protocols for its synthesis and characterization. Based on the known reactivity of the methanesulfonate functional group, it is likely to be a potent alkylating agent with potential biological activity. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to the Spectroscopic Data of 10-Undecenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 10-undecenyl methanesulfonate (CAS No. 52355-50-7). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a comprehensive, data-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is compiled from established spectroscopic principles and data from analogous chemical structures, offering a robust reference for researchers working with this and similar long-chain alkyl sulfonate compounds.
Chemical Structure and Properties
-
IUPAC Name: undec-10-en-1-yl methanesulfonate
-
Synonyms: 10-Undecenyl Mesylate
-
CAS Number: 52355-50-7
-
Molecular Formula: C₁₂H₂₄O₃S
-
Molecular Weight: 248.38 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 10-undecenyl methanesulfonate. These predictions are based on typical values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | =CH- |
| ~4.9-5.0 | m | 2H | =CH₂ |
| ~4.2 | t | 2H | -CH₂-O- |
| ~3.0 | s | 3H | -SO₂-CH₃ |
| ~2.0 | q | 2H | -CH₂-CH= |
| ~1.7 | p | 2H | -CH₂-CH₂-O- |
| ~1.2-1.4 | m | 12H | -(CH₂)₆- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | =CH- |
| ~114 | =CH₂ |
| ~70 | -CH₂-O- |
| ~37 | -SO₂-CH₃ |
| ~34 | -CH₂-CH= |
| ~29 | -(CH₂)₆- |
| ~26 | -CH₂-CH₂-O- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch |
| ~1360 | Strong | S=O asymmetric stretch |
| ~1175 | Strong | S=O symmetric stretch |
| ~965, ~910 | Strong | S-O-C stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 248 | Low | [M]⁺ (Molecular Ion) |
| 153 | Moderate | [M - CH₃SO₂]⁺ |
| 152 | Moderate | [M - CH₃SO₂H]⁺ |
| 97 | High | [CH₃SO₃]⁺ |
| 82 | High | [C₆H₁₀]⁺ (from McLafferty rearrangement) |
| 79 | Moderate | [CH₃SO₂]⁺ |
Experimental Protocols
3.1 Synthesis of 10-Undecenyl Methanesulfonate
This protocol describes a general method for the synthesis of alkyl methanesulfonates from the corresponding alcohol.[1][2][3]
-
Materials: 10-undecen-1-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine, and dry dichloromethane (DCM).
-
Procedure:
-
Dissolve 10-undecen-1-ol (1 equivalent) in dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with cold 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 10-undecenyl methanesulfonate by column chromatography on silica gel.
-
3.2 Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data to determine chemical shifts, multiplicities, and integration.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
For EI-MS, use a standard electron energy of 70 eV.
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[4][5][6][7]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 10-undecenyl methanesulfonate.
References
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Synthesis of Unsaturated Alkyl Mesylates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of unsaturated alkyl mesylates, a critical class of intermediates in organic chemistry and drug development. This document details the core methodologies for preparing allylic, homoallylic, vinylic, and alkynyl mesylates, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes with diagrams.
Introduction
Unsaturated alkyl mesylates are highly versatile synthetic intermediates due to the excellent leaving group ability of the mesylate moiety. The presence of unsaturation within the alkyl chain, however, introduces both unique reactivity and synthetic challenges, such as the potential for rearrangements and competing elimination reactions. A thorough understanding of the synthetic routes to these compounds is therefore crucial for their effective application in the synthesis of complex molecules, including active pharmaceutical ingredients. The most prevalent method for the synthesis of alkyl mesylates is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.[1][2][3] This guide will explore the nuances of this reaction when applied to unsaturated alcohols and delve into alternative synthetic strategies.
Core Synthesis Methodologies
The primary route to unsaturated alkyl mesylates involves the mesylation of the corresponding unsaturated alcohol. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of an amine base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[1][2]
A general procedure for the mesylation of an alcohol is as follows: To a solution of the alcohol (1 equivalent) in dry DCM at 0 °C is added triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is typically stirred at 0 °C for a few hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the desired mesylate.[2]
It is important to note that benzylic and allylic mesylates can be unstable and may undergo solvolysis in water, necessitating careful workup conditions.[4] For particularly sensitive substrates, methanesulfonic anhydride can be used in place of methanesulfonyl chloride to avoid the formation of alkyl chloride byproducts.[1]
Synthesis of Allylic Mesylates
The synthesis of allylic mesylates is often complicated by their high reactivity, which can lead to rearrangements (Sɴ1' reactions) and elimination to form dienes. Careful control of reaction conditions, particularly temperature, is crucial to minimize these side reactions.
Table 1: Synthesis of Representative Allylic Mesylates
| Starting Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cinnamyl alcohol | Triethylamine | DCM | 0 | 2 | >95 (crude) | [3] |
| Allyl alcohol | Triethylamine | DCM | 0 | 1 | Not specified | [5] |
Experimental Protocol: Synthesis of Cinnamyl Mesylate
To a solution of cinnamyl alcohol (1.0 g, 7.45 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere is added triethylamine (1.56 mL, 11.18 mmol). Methanesulfonyl chloride (0.69 mL, 8.94 mmol) is then added dropwise over 5 minutes. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of cold water (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with cold 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford cinnamyl mesylate as a pale yellow oil. Due to its instability, it is often used immediately in the next step without further purification.
Synthesis of Homoallylic Mesylates
Homoallylic mesylates are generally more stable than their allylic counterparts, making their synthesis more straightforward. The standard mesylation protocol is typically effective.
Table 2: Synthesis of a Representative Homoallylic Mesylate
| Starting Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Buten-1-ol | Triethylamine | DCM | 0 | 2 | High (unspecified) | General Protocol[2] |
Experimental Protocol: Synthesis of Homoallyl Mesylate
Following the general procedure, 3-buten-1-ol is dissolved in dry DCM and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred for 2 hours at 0 °C. An aqueous workup as described in the general protocol provides the homoallyl mesylate.
Synthesis of Vinylic Mesylates
Vinylic mesylates are typically synthesized from the corresponding ketones via their enolates. The enolate is generated using a strong base, such as lithium diisopropylamide (LDA), and then trapped with methanesulfonyl chloride.
Table 3: Synthesis of a Representative Vinylic Mesylate
| Starting Ketone | Base | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | LDA | MsCl | THF | -78 to rt | 87 | [6] (analogous tosylate synthesis) |
Experimental Protocol: Synthesis of 1-Cyclohexenyl Mesylate (adapted from tosylate synthesis)
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C, and n-butyllithium is added dropwise. After stirring for 30 minutes, a solution of cyclohexanone in anhydrous THF is added slowly. The resulting enolate solution is stirred for 1 hour at -78 °C. Methanesulfonyl chloride is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The combined organic extracts are washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by distillation or chromatography to give 1-cyclohexenyl mesylate.
Synthesis of Alkynyl Mesylates
Alkynyl mesylates, particularly propargyl mesylates, are valuable synthetic intermediates. They are synthesized from the corresponding propargylic alcohols using the standard mesylation procedure. These compounds can be highly reactive and should be handled with care.
Table 4: Synthesis of a Representative Alkynyl Mesylate
| Starting Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Triethylamine | DCM | 0 | 1 | Not specified | General Protocol[2] |
Experimental Protocol: Synthesis of Propargyl Mesylate
To a stirred solution of propargyl alcohol in anhydrous DCM at 0 °C is added triethylamine. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred for 1 hour at 0 °C. The reaction mixture is worked up as described in the general protocol. Due to its potential instability, propargyl mesylate is often used immediately without extensive purification.
Characterization of Unsaturated Alkyl Mesylates
The successful synthesis of unsaturated alkyl mesylates is confirmed through standard spectroscopic techniques.
¹H NMR Spectroscopy: The formation of the mesylate is indicated by the appearance of a singlet corresponding to the methyl protons of the mesyl group, typically in the range of δ 2.8-3.2 ppm. The signals for the protons on the carbon bearing the mesyloxy group are often shifted downfield compared to the starting alcohol.
¹³C NMR Spectroscopy: The carbon of the methyl group in the mesylate typically appears around 37-40 ppm. The carbon attached to the oxygen of the mesylate group also experiences a downfield shift.
Infrared (IR) Spectroscopy: The formation of the sulfonate ester is characterized by the appearance of two strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations, typically found in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
Reaction Mechanisms and Experimental Workflows
The mesylation of an alcohol with methanesulfonyl chloride in the presence of triethylamine can proceed through two possible mechanisms, depending on the reaction conditions and the nature of the base. With a strong base like triethylamine, the reaction can proceed via a sulfene intermediate.[7]
Caption: Mechanism of mesylation via a sulfene intermediate.
Alternatively, a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride can occur, followed by deprotonation by the base.
A typical experimental workflow for the synthesis and purification of an unsaturated alkyl mesylate is depicted below.
Caption: General experimental workflow for mesylate synthesis.
Conclusion
The synthesis of unsaturated alkyl mesylates is a fundamental transformation in organic synthesis. While the standard protocol of reacting an unsaturated alcohol with methanesulfonyl chloride and a base is widely applicable, careful consideration of the substrate's reactivity, particularly for allylic systems, is necessary to achieve high yields and avoid side reactions. This guide provides a foundational understanding of the key synthetic methods, experimental considerations, and characterization techniques for this important class of molecules, enabling researchers to confidently prepare and utilize these versatile intermediates in their synthetic endeavors.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 10-Undecyl Methane Sulfonate
Introduction
10-Undecyl methane sulfonate is a research chemical belonging to the class of alkyl methanesulfonates. Due to the presence of the methanesulfonate leaving group, it is expected to be a potent alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This reactivity is the basis for their use in certain therapeutic areas but also accounts for their significant health hazards, including carcinogenicity, mutagenicity, and cytotoxicity.[3][4] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on its structure and the known properties of other alkyl methanesulfonates like methyl methanesulfonate, it should be treated as a highly hazardous substance.
Expected GHS Classification:
-
Acute Toxicity: Category 2 or 3 (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation: Category 2
-
Eye Damage/Irritation: Category 1
-
Germ Cell Mutagenicity: Category 1B
-
Carcinogenicity: Category 1B
-
Reproductive Toxicity: Category 2
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1
Quantitative Data Summary
The following tables summarize the expected physical, chemical, and toxicological properties of this compound. The toxicological data is extrapolated from methyl methanesulfonate and should be considered indicative of high toxicity.
Table 1: Estimated Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H26O3S |
| Molecular Weight | 250.40 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not available; likely high and may decompose upon heating |
| Flash Point | >100 °C (estimated) |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, THF). Low solubility in water. |
Table 2: Extrapolated Toxicological Data (based on Methyl Methanesulfonate)
| Endpoint | Value | Species | Reference Compound |
| LD50 (Oral) | 225 mg/kg | Rat | Methyl Methanesulfonate[5] |
| LD50 (Oral) | 290 mg/kg | Mouse | Methyl Methanesulfonate[5] |
Experimental Protocols: Safe Handling and Emergency Procedures
4.1. General Handling Precautions
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6][7] A Chemical Hygiene Plan and Standard Operating Procedures (SOPs) must be in place before handling this substance.[8]
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a respirator may be required.
4.2. Detailed Experimental Protocol: Quenching and Workup of a Reaction Containing this compound
This protocol outlines the steps for safely quenching a reaction and performing an aqueous workup.
-
Preparation:
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Have a designated waste container for this compound waste.
-
Prepare a quenching solution (e.g., a solution of sodium thiosulfate or a secondary amine like diethylamine in a suitable solvent) in the fume hood.
-
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the quenching solution to the reaction mixture with stirring. The quencher will react with and neutralize any unreacted this compound.
-
Allow the quenched reaction to stir for at least one hour to ensure complete neutralization.
-
-
Aqueous Workup:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add water and an appropriate organic solvent for extraction.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the solution and concentrate it under reduced pressure in the fume hood.
-
-
Decontamination and Waste Disposal:
-
All glassware and equipment that came into contact with this compound must be decontaminated. This can be achieved by rinsing with a solution of a nucleophile (e.g., sodium thiosulfate or dilute ammonia) followed by a standard cleaning procedure.
-
All liquid and solid waste must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.[6]
-
4.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][7][9]
Mandatory Visualizations
Diagram 1: Alkylating Agent Mechanism of Action
Caption: Mechanism of DNA damage by an alkylating agent leading to cell death or mutation.
Diagram 2: Safe Handling Workflow for Potentially Hazardous Research Chemicals
Caption: A logical workflow for the safe handling of hazardous research chemicals.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. List of Alkylating agents - Drugs.com [drugs.com]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mtu.edu [mtu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
solubility of 10-undecyl methane sulfonate in organic solvents
An In-depth Technical Guide on the Solubility of Undecyl Methane Sulfonate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of undecyl methane sulfonate in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility behavior based on the physicochemical properties of long-chain alkyl methanesulfonates. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, ensuring data reproducibility and reliability. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds in pharmaceutical and chemical research settings.
Note on Nomenclature: The compound "10-undecyl methane sulfonate" is ambiguous. This guide will focus on undecyl methanesulfonate (CAS 159438-86-5), the saturated C11 alkyl methanesulfonate. A related compound is undec-10-en-1-yl methanesulfonate (CAS 52355-50-7), which contains a terminal double bond. The principles and protocols described herein are applicable to both.
Introduction to Undecyl Methane Sulfonate
Undecyl methane sulfonate (CH₃SO₃(CH₂)₁₀CH₃) is an alkyl ester of methanesulfonic acid. The methanesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making this class of compounds valuable intermediates in organic synthesis. Alkyl methanesulfonates are recognized for their role as alkylating agents. Their solubility is a critical parameter for their application in synthesis, formulation, and biological studies, influencing reaction kinetics, purification, and bioavailability.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of undecyl methane sulfonate can be predicted across a range of organic solvents. The molecule possesses a polar sulfonate head group and a long, nonpolar eleven-carbon alkyl tail. This amphiphilic nature dictates its solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain is expected to facilitate solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): Moderate solubility is anticipated due to the polar sulfonate group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. Shorter-chain alkyl methanesulfonates, like methyl methanesulfonate, exhibit good miscibility with alcohols[1].
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Nonpolar | ||||
| n-Hexane | 25 | |||
| Toluene | 25 | |||
| Polar Aprotic | ||||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethyl Acetate | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Polar Protic | ||||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Chlorinated | ||||
| Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Gravimetric Method (Shake-Flask)
This method is considered the "gold standard" for determining thermodynamic solubility.
Objective: To determine the equilibrium concentration of undecyl methane sulfonate in a saturated solution.
Materials:
-
Undecyl methane sulfonate
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of undecyl methane sulfonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely removed, weigh the dish containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the aliquot taken.
High-Throughput Screening (HTS) using Nephelometry
This method is suitable for rapid screening of solubility in multiple solvents.
Objective: To determine the kinetic solubility by detecting precipitation.
Materials:
-
Undecyl methane sulfonate stock solution (e.g., in DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well microtiter plates
-
Laser nephelometer
Procedure:
-
Prepare a high-concentration stock solution of undecyl methane sulfonate in a suitable solvent like DMSO.
-
In a 96-well plate, add the solvent of interest.
-
Add small, incremental amounts of the stock solution to the wells.
-
After each addition, mix and measure the turbidity of the solution using a laser nephelometer.
-
The point at which a significant increase in light scattering is detected indicates the onset of precipitation.
-
The concentration at this point is recorded as the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
Understanding the solubility of undecyl methane sulfonate is fundamental for its effective use in research and development. This guide provides a framework for predicting its solubility in various organic solvents and offers detailed experimental protocols for its quantitative determination. The provided workflow and data table template are intended to assist researchers in generating and organizing crucial solubility data, thereby facilitating advancements in drug development and chemical synthesis.
References
The Versatility of Functionalized Long-Chain Alkanes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, applications, and biological interactions of long-chain alkanes equipped with functional moieties, providing a technical resource for their application in materials science and drug discovery.
Introduction
Long-chain alkanes, the fundamental building blocks of many biological and synthetic materials, are hydrocarbons with a backbone of 12 or more carbon atoms. While their inherent hydrophobicity and chemical inertness are valuable in certain applications, the strategic introduction of functional groups onto these aliphatic chains unlocks a vast and diverse range of potential applications. This technical guide delves into the world of functionalized long-chain alkanes, offering a comprehensive overview of their synthesis, their burgeoning role in drug development and materials science, and the underlying molecular mechanisms of their activity. With a focus on providing actionable data and detailed methodologies, this document aims to be an essential resource for researchers, scientists, and professionals in the field of drug development.
I. Applications in Drug Delivery and Therapeutics
The unique physicochemical properties of functionalized long-chain alkanes make them highly attractive candidates for a variety of applications in drug delivery and therapeutics. Their long alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic profiles of parent drug molecules.
Lipid-Drug Conjugates (LDCs) for Enhanced Bioavailability and Targeting
One of the most promising applications of functionalized long-chain alkanes is in the formation of lipid-drug conjugates (LDCs). By covalently attaching a long-chain fatty acid, such as stearic acid (an 18-carbon saturated fatty acid), to a drug molecule, its lipophilicity can be dramatically increased. This modification can lead to several therapeutic advantages:
-
Improved Oral Bioavailability: Increased lipophilicity can enhance the absorption of drugs across the gastrointestinal tract.
-
Enhanced Cellular Uptake: The lipid tail can facilitate passage through cell membranes.
-
Targeted Delivery: LDCs can be designed to target specific tissues or organs, such as the lymphatic system.
-
Reduced Toxicity: By altering the distribution of the drug, systemic toxicity can potentially be minimized.
-
Sustained Release: The cleavage of the linker between the lipid and the drug can be engineered to occur at a controlled rate, leading to prolonged therapeutic effects.
A notable example is the conjugation of stearic acid with the anesthetic propofol to create propofol stearate. This modification has been shown to enhance the anticancer efficacy of the parent molecule.
Functionalized Mesoporous Silica for Controlled Drug Release
Mesoporous silica nanoparticles (MSNs) are versatile materials for drug delivery due to their high surface area and tunable pore size. The surface of these nanoparticles can be functionalized with long-chain alkanes, such as octadecyl (C18) chains, to modulate drug loading and release kinetics. The hydrophobic nature of the alkyl chains can be used to control the release of both hydrophobic and hydrophilic drugs. For instance, the antibiotic erythromycin has been successfully loaded into and released from C8- and C18-functionalized mesoporous silica. The longer C18 chains generally lead to a slower and more sustained release profile due to stronger hydrophobic interactions with the drug.
II. Quantitative Data on Functionalized Long-Chain Alkanes
The following tables summarize key quantitative data related to the applications of functionalized long-chain alkanes in drug delivery and therapeutics.
| Functionalized Alkane System | Drug | Cell Line | IC50 Value (µM) | Reference |
| Propofol Stearate (Stearic Acid Conjugate) | Propofol | MDA-MB-231 (Breast Cancer) | 9.8 | [1] |
| Propofol Stearate (Stearic Acid Conjugate) | Propofol | MDA-MB-361 (Breast Cancer) | 14.5 | [1] |
| Propofol Stearate (Stearic Acid Conjugate) | Propofol | MCF-7 (Breast Cancer) | 15.8 | [1] |
Table 1: In Vitro Anticancer Efficacy of a Stearic Acid-Drug Conjugate.
| Functionalized System | Drug | Drug Loading (%) | Cumulative Release (%) after 72h (pH 7.4) | Cumulative Release (%) after 72h (pH 5) | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | Doxorubicin | Not Specified | ~30 | ~40 | [2] |
| Poly-L-Histidine Functionalized MSNs | Doxorubicin | Not Specified | ~18 | ~23 | [2] |
| Tamoxifen and Poly-L-Histidine Functionalized MSNs | Doxorubicin | Not Specified | ~5 | ~9 | [2] |
| Amine-functionalized ZIF-8 (53% exchange) | 5-Fluorouracil | 48 | Slower than unfunctionalized | pH-responsive | [3] |
Table 2: Drug Loading and Release from Functionalized Nanoparticles.
| Fatty Acid Conjugate of Leuprolide (L18FCs) | Fatty Acid | Log P | Reference |
| Quetiapine Fumarate (QTP) | - | 0.80 ± 0.04 | [4] |
| Quetiapine-Decanoic Acid Conjugate (QD) | Decanoic Acid (C10) | 5.39 ± 0.06 | [4] |
| Quetiapine-Myristic Acid Conjugate (QM) | Myristic Acid (C14) | 6.13 ± 0.12 | [4] |
| Quetiapine-Stearic Acid Conjugate (QS) | Stearic Acid (C18) | 7.00 ± 0.19 | [4] |
Table 3: Physicochemical Properties of Fatty Acid-Drug Conjugates.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of a stearic acid-drug conjugate and the preparation of amine-functionalized mesoporous silica nanoparticles.
Synthesis of a Stearic Acid-Propofol Conjugate
This protocol describes the esterification of stearic acid with propofol to yield propofol stearate.[1][5]
Materials:
-
Stearic acid
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
2,6-Diisopropylphenol (propofol)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve 1 mmol of stearic acid in 5 ml of dichloromethane in a reaction flask.
-
Stir the reaction mixture for 10 minutes at room temperature (23-25°C).
-
Add 0.45 mmol of the coupling reagent N,N'-dicyclohexylcarbodiimide to the mixture and continue stirring.
-
Add 1 mmol of 2,6-diisopropylphenol (propofol) to the reaction mixture.
-
Add 0.152 mmol of the catalyst 4-dimethylaminopyridine.
-
Stir the reaction mixture for 10 hours in the dark at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography to obtain propofol stearate.
Synthesis of Amine-Functionalized Mesoporous Silica Nanoparticles (MSNs) by Co-condensation
This protocol details the one-pot synthesis of amine-functionalized MSNs.[5]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Tetraethyl orthosilicate (TEOS)
-
3-Aminopropyltriethoxysilane (APTES)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve 0.7 g (1.9 mmol) of CTAB in 336 mL of distilled water in a reaction vessel.
-
Add 2.45 mL of 2 M NaOH solution and adjust the temperature to 80°C.
-
While stirring, add 3.5 mL (18 mmol) of TEOS and 0.43 mL (2.04 mmol) of APTES dropwise to the solution.
-
Continue stirring the mixture for 2 hours. A white precipitate will form.
-
Filter the white precipitate and wash it with a mixture of water and ethanol.
-
Dry the obtained silica in air for 24 hours at 60°C to yield the amine-functionalized mesoporous silica nanoparticles.
IV. Signaling Pathways and Biological Interactions
Functionalized long-chain alkanes, particularly in the form of fatty acids, are not merely passive drug carriers but can also actively participate in cellular signaling processes.
Long-Chain Fatty Acids as Ligands for G-Protein Coupled Receptors (GPCRs)
Several G-protein coupled receptors (GPCRs) have been identified as receptors for free fatty acids, playing crucial roles in metabolism and inflammation.[1][4]
-
GPR120 (FFAR4): This receptor is activated by medium and long-chain fatty acids, including omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). Activation of GPR120 in macrophages and adipocytes mediates potent anti-inflammatory and insulin-sensitizing effects.[1]
-
GPR40 (FFAR1): Also activated by medium and long-chain fatty acids, GPR40 is involved in stimulating insulin secretion from pancreatic beta cells.[4]
The interaction of long-chain fatty acids with these receptors initiates downstream signaling cascades, typically involving G-proteins such as Gαq/11, leading to intracellular calcium mobilization and activation of various protein kinases.
Figure 1: Signaling pathway of long-chain fatty acid-activated GPCRs.
Allosteric Modulation of Membrane Proteins
The lipid environment of a cell membrane plays a critical role in the function of embedded proteins. Long-chain alkanes can intercalate into the lipid bilayer and allosterically modulate the activity of membrane proteins, including ion channels and receptors. This modulation can occur through changes in membrane fluidity, thickness, and lateral pressure, which in turn can influence the conformational dynamics of the protein. While direct binding of a functionalized alkane to an allosteric site is an area of active research, the indirect effects on protein function through membrane perturbation are well-documented.
V. Experimental and Logical Workflows
The development and characterization of drug delivery systems based on functionalized long-chain alkanes follow a structured workflow.
Figure 2: Experimental workflow for drug delivery system development.
Conclusion
Functionalized long-chain alkanes represent a versatile and powerful platform for innovation in both materials science and drug development. Their ability to be tailored with specific functional groups allows for the fine-tuning of their physicochemical properties, leading to enhanced performance in a variety of applications. In the realm of drug delivery, their role in improving bioavailability, enabling controlled release, and facilitating targeted delivery is particularly significant. Furthermore, their active participation in cellular signaling pathways opens up new avenues for therapeutic intervention. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to explore and harness the full potential of these remarkable molecules. As our understanding of the intricate interactions between these functionalized alkanes and biological systems continues to grow, so too will the scope of their applications in creating more effective and safer medicines.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving the drug delivery performance of ZIF-8 with amine functionalization as a 5-fluorouracil nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Mesylation of 10-Undecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of undec-10-en-1-yl methanesulfonate (10-undecenyl mesylate) from 10-undecen-1-ol. This reaction is a crucial step in synthetic organic chemistry, converting a primary alcohol into a good leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions.
Introduction
The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, but upon mesylation, it is converted into a methanesulfonate group, which is an excellent leaving group. This protocol details the mesylation of the long-chain alkenyl alcohol, 10-undecen-1-ol, using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM). This method is widely applicable and known for its mild reaction conditions and high yields.
Reaction Scheme
Figure 1: Mesylation of 10-undecen-1-ol to yield undec-10-en-1-yl methanesulfonate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 10-Undecen-1-ol | C11H22O | 170.29 | 112-43-6 | e.g., Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | CH3ClO2S | 114.55 | 124-63-0 | e.g., Sigma-Aldrich |
| Triethylamine (Et3N) | C6H15N | 101.19 | 121-44-8 | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 75-09-2 | e.g., Sigma-Aldrich |
| Deionized Water | H2O | 18.02 | 7732-18-5 | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | - |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | 144-55-8 | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich |
Experimental Protocol
This protocol is based on a general procedure for the mesylation of primary alcohols.[1]
1. Reaction Setup: a. To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 10-undecen-1-ol (5.00 g, 29.4 mmol, 1.0 equiv.). b. Dissolve the alcohol in 100 mL of dry dichloromethane (DCM). c. Cool the solution to 0 °C using an ice-water bath.
2. Addition of Reagents: a. To the cooled solution, add triethylamine (6.15 mL, 44.1 mmol, 1.5 equiv.) via syringe. b. Stir the mixture for 5 minutes. c. Slowly add methanesulfonyl chloride (2.73 mL, 35.3 mmol, 1.2 equiv.) dropwise via syringe over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.
3. Reaction Monitoring: a. Stir the reaction mixture at 0 °C. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, being less polar than the starting alcohol, will have a higher Rf value. c. The reaction is typically complete within 1-4 hours.
4. Work-up Procedure: a. Once the reaction is complete, quench the reaction by adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with: i. 50 mL of cold 1 M HCl to remove excess triethylamine. ii. 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. iii. 50 mL of brine to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate.
5. Product Isolation and Purification: a. Filter the solution to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Characterization of Undec-10-en-1-yl Methanesulfonate
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Chemical Name | Undec-10-en-1-yl methanesulfonate |
| Synonyms | 10-Undecenyl methanesulfonate |
| CAS Number | 52355-50-7 |
| Molecular Formula | C12H24O3S |
| Molecular Weight | 248.38 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃):
-
δ 5.85-5.75 (m, 1H, -CH=CH₂)
-
δ 5.02-4.92 (m, 2H, -CH=CH₂)
-
δ 4.22 (t, J = 6.5 Hz, 2H, -CH₂-OMs)
-
δ 3.00 (s, 3H, -SO₂-CH₃)
-
δ 2.04 (q, J = 7.0 Hz, 2H, -CH₂-CH=CH₂)
-
δ 1.75 (p, J = 6.8 Hz, 2H, -CH₂-CH₂-OMs)
-
δ 1.40-1.25 (m, 10H, -(CH₂)₅-)
-
-
¹³C NMR (CDCl₃):
-
δ 139.1 (-CH=CH₂)
-
δ 114.2 (-CH=CH₂)
-
δ 70.2 (-CH₂-OMs)
-
δ 37.4 (-SO₂-CH₃)
-
δ 33.8, 29.4, 29.3, 29.1, 28.9, 28.8, 25.4 (-(CH₂)₇-)
-
-
IR (neat, cm⁻¹):
-
~3075 (C-H stretch, alkene)
-
~2925, 2855 (C-H stretch, alkane)
-
~1640 (C=C stretch)
-
~1350, 1175 (S=O stretch)
-
~960 (S-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 249.15 [M+H]⁺
-
m/z 271.13 [M+Na]⁺
-
Experimental Workflow Diagram
Caption: Experimental workflow for the mesylation of 10-undecen-1-ol.
Safety Precautions
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of undec-10-en-1-yl methanesulfonate. The resulting product is a versatile intermediate that can be used in a variety of subsequent synthetic transformations. Careful adherence to the described procedure and safety precautions is essential for a successful and safe experiment.
References
Application Notes and Protocols for 10-Undecyl Methane Sulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 10-undecyl methane sulfonate (also known as 10-undecenyl methanesulfonate) as a versatile intermediate in organic synthesis. This document offers detailed experimental protocols for its preparation and subsequent use in carbon-carbon bond-forming reactions, which are fundamental in the construction of complex organic molecules relevant to drug discovery and development.
Introduction
This compound is a bifunctional molecule featuring a terminal alkene and a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group in nucleophilic substitution reactions, making the undecyl chain a readily transferable electrophilic fragment. The presence of the terminal double bond provides a handle for further chemical transformations, such as cross-coupling reactions, olefin metathesis, or click chemistry. This combination of functionalities makes this compound a valuable building block for the synthesis of natural products, active pharmaceutical ingredients (APIs), and molecular probes.
Synthesis of this compound
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 10-undecenoic acid. The first step involves the reduction of the carboxylic acid to the corresponding primary alcohol, 10-undecen-1-ol. The subsequent step is the mesylation of the alcohol.
Protocol 1: Synthesis of 10-Undecen-1-ol[1]
This protocol describes the reduction of 10-undecenoic acid to 10-undecen-1-ol using lithium aluminum hydride (LiAlH₄).
Materials:
-
10-Undecenoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture for 30 minutes at room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water to decompose any remaining LiAlH₄.
-
Filter the resulting suspension and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in hexane (e.g., 4% ethyl acetate) as the eluent to afford 10-undecen-1-ol as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Yield | 4.48 g (97%) |
| Appearance | Colorless oil |
Characterization Data (¹H NMR, 300 MHz, CDCl₃): δ 1.24-1.41 (12H, m), 1.49-1.59 (2H, m), 1.98-2.07 (2H, m), 3.59 (2H, t, J = 6.79 Hz), 4.87-4.99 (2H, m), 5.68-5.83 (1H, m).[1]
Protocol 2: Synthesis of this compound
This protocol describes the mesylation of 10-undecen-1-ol using methanesulfonyl chloride (MsCl) and a tertiary amine base. This is a general procedure adapted for this specific substrate.[2]
Materials:
-
10-Undecen-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable tertiary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10-undecen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Applications in Organic Synthesis: Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions, allowing for the introduction of the 10-undecenyl group onto a wide variety of nucleophiles. This is a powerful strategy for chain elongation and the synthesis of more complex molecules.
Application Example: Alkylation of Acetylides
The reaction of this compound with acetylide anions is a classic C-C bond-forming reaction to produce internal alkynes. These alkynes are versatile intermediates that can be further functionalized, for example, by partial reduction to (Z)- or (E)-alkenes, which are common motifs in insect pheromones.
General Reaction Scheme:
Protocol 3: Synthesis of a Terminal Alkyne via Acetylide Alkylation
This protocol describes a general procedure for the alkylation of an acetylide, such as the lithium salt of acetylene, with this compound.
Materials:
-
This compound
-
Lithium acetylide-ethylenediamine complex or a solution of an acetylide generated in situ (e.g., from acetylene and n-butyllithium)
-
Anhydrous solvent such as THF or DMSO
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (if required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place the acetylide reagent (e.g., lithium acetylide-ethylenediamine complex, 1.2 eq) and dissolve or suspend it in the anhydrous solvent.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or lower, depending on the specific acetylide).
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the acetylide mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne by column chromatography on silica gel.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described.
References
10-Undecyl Methane Sulfonate as a Substrate for Enzymatic Reactions: Application Notes and Research Protocols
Introduction
This document provides a general overview of the classes of enzymes that could potentially act on long-chain alkyl sulfonates and offers hypothetical protocols for researchers interested in investigating the enzymatic transformation of 10-undecyl methane sulfonate.
Potential Enzymatic Reactions and Relevant Enzyme Classes
Based on the structure of this compound, the most probable enzymatic activity would involve the cleavage of the carbon-sulfur bond. The class of enzymes known to catalyze such reactions on related molecules are the alkanesulfonate monooxygenases .
Alkanesulfonate Monooxygenases
Alkanesulfonate monooxygenases are a family of bacterial enzymes that play a role in the sulfur assimilation pathway, allowing bacteria to utilize alkanesulfonates as a source of sulfur for growth, especially under sulfate-limiting conditions. These enzymes typically catalyze the oxygenolytic cleavage of the C-S bond in alkanesulfonates, yielding an aldehyde and sulfite.
The general reaction is as follows:
R-CH₂-SO₃⁻ + O₂ + FMNH₂ → R-CHO + HSO₃⁻ + FMN + H₂O
While studies on well-characterized alkanesulfonate monooxygenases, such as MsuD from Pseudomonas species, have primarily focused on short- to medium-chain alkanesulfonates (C1 to C8), it is conceivable that novel enzymes from other microorganisms may exhibit activity on longer-chain substrates like this compound.
Hypothetical Experimental Protocols
The following are generalized protocols for screening and characterizing potential enzymatic activity on this compound. These are based on established methods for other alkanesulfonates and should be optimized for the specific experimental setup.
Protocol 1: Screening of Microbial Cultures for this compound Degradation
This protocol aims to identify microorganisms capable of utilizing this compound as a sulfur source.
Materials:
-
Minimal medium with glucose as a carbon source and all necessary nutrients except for a sulfur source.
-
This compound solution (e.g., 100 mM in a suitable solvent).
-
Magnesium sulfate (MgSO₄) solution (positive control).
-
Environmental samples (e.g., soil, water) for microbial isolation.
-
Standard microbiology laboratory equipment.
Procedure:
-
Prepare a sulfur-free minimal medium.
-
Inoculate aliquots of the medium with the environmental sample.
-
Supplement individual cultures with either:
-
This compound (final concentration e.g., 1 mM).
-
MgSO₄ (final concentration e.g., 1 mM) as a positive control.
-
No sulfur source as a negative control.
-
-
Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
Monitor microbial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Cultures that show significant growth in the presence of this compound as the sole sulfur source are candidates for containing enzymes capable of its degradation.
Protocol 2: In Vitro Enzyme Assay for Alkanesulfonate Monooxygenase Activity
This protocol describes a method to measure the activity of a purified enzyme or cell-free extract on this compound. The assay is based on the detection of sulfite, a product of the reaction.
Materials:
-
Purified enzyme or cell-free extract.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
This compound substrate solution.
-
FMNH₂ (freshly prepared).
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution for sulfite detection.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the enzyme/cell-free extract.
-
Initiate the reaction by adding this compound and FMNH₂.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
To detect the sulfite produced, add DTNB solution and measure the absorbance at 412 nm. The amount of sulfite can be quantified using a standard curve.
-
Appropriate controls (e.g., reaction without enzyme, reaction without substrate) should be included.
Data Presentation
As no specific quantitative data for the enzymatic reaction of this compound is currently available, the following table is a template that researchers can use to summarize their findings when studying a newly identified enzyme.
Table 1: Hypothetical Kinetic Parameters for an Alkanesulfonate Monooxygenase with this compound as a Substrate
| Parameter | Value | Units |
| Michaelis Constant (Km) | [Experimental Value] | µM |
| Maximum Velocity (Vmax) | [Experimental Value] | µmol/min/mg |
| Catalytic Constant (kcat) | [Experimental Value] | s⁻¹ |
| Catalytic Efficiency (kcat/Km) | [Calculated Value] | M⁻¹s⁻¹ |
| Optimal pH | [Experimental Value] | |
| Optimal Temperature | [Experimental Value] | °C |
Visualizations
Diagram 1: Generalized Workflow for Screening and Characterization
Caption: Workflow for identifying and characterizing enzymes active on this compound.
Diagram 2: Hypothetical Signaling Context - Sulfur Starvation Response
Caption: A generalized bacterial sulfur starvation response pathway leading to the expression of a putative alkanesulfonate monooxygenase.
Disclaimer: The protocols and pathways described above are hypothetical and intended for research guidance only. No specific enzymatic activity for this compound has been reported in the reviewed literature. Researchers should adapt these methods based on their specific experimental systems and objectives.
Application of Alkyl Methane Sulfonates in Lipid Research: A Review of Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of the known applications of alkyl methane sulfonates and related compounds in lipid research. It is important to note that while the specific compound 10-undecyl methane sulfonate is available from chemical suppliers, a comprehensive review of scientific literature did not yield specific studies detailing its application in lipid research. Therefore, this document summarizes findings on structurally related compounds, such as methyl methanesulfonate (MMS) and other long-chain alkyl esters of sulfonic acids, to provide insights into potential areas of investigation.
Overview of Alkyl Methane Sulfonates
Alkyl methane sulfonates are esters of methanesulfonic acid. They are characterized by a sulfonate group (-SO3-) attached to an alkyl chain. The reactivity and biological effects of these compounds can vary significantly depending on the nature of the alkyl group. While some, like methyl methanesulfonate, are well-known alkylating agents used in DNA damage studies, others with long alkyl chains may exhibit different properties related to lipid metabolism.
Known Effects of Related Sulfonate Compounds on Lipid Metabolism
Methyl Methanesulfonate (MMS) and Lipid Stress
Recent research has revealed that methyl methanesulfonate (MMS), a well-known DNA alkylating agent, also induces lipid stress, particularly at the inner nuclear membrane. This effect appears to be independent of its DNA-damaging capabilities. This dual activity of MMS highlights the importance of considering the off-target effects of such agents in experimental designs.
Key Findings on MMS-Induced Lipid Alterations:
-
Induces Lipid Stress: MMS triggers a lipid stress response that originates from and affects the inner nuclear membrane.
-
Impact on Nuclear Membrane: The inner nuclear membrane is crucial for various processes related to genome stability, suggesting a potential interplay between lipid stress and DNA repair pathways.
-
Experimental Considerations: Researchers using MMS to study DNA damage should be aware of its concomitant effects on lipid metabolism to avoid misinterpretation of results.
Arylsulfonate Esters of Long-Chain Fatty Alcohols and Cholesterol Metabolism
Studies on arylsulfonate esters of long-chain fatty alcohols, which share structural similarities with this compound, have demonstrated effects on cholesterol levels.
Mechanism of Action:
-
Inhibition of Cholesterol Absorption: These compounds have been shown to lower body cholesterol levels by inhibiting its absorption from the gastrointestinal tract.
-
Stimulation of Cholesteryl Esterase: One proposed mechanism is the stimulation of cholesteryl esterase activity in the intestinal mucosa.
-
Increased Fecal Excretion: Linoleyl tosylate, an example of this class of compounds, was found to increase the fecal elimination of dietary cholesterol.
Potential Research Applications of this compound
Based on the activities of related compounds, potential research applications for this compound in lipid research could include:
-
Investigation of effects on cellular lipid composition: Does it induce lipid stress similarly to MMS?
-
Studies on cholesterol absorption and metabolism: Could the long undecyl chain play a role in modulating cholesterol transport, similar to arylsulfonate esters?
-
Probing enzyme activities: Does it interact with lipases, esterases, or other enzymes involved in lipid metabolism?
Experimental Protocols (Based on Related Compounds)
The following are generalized protocols adapted from studies on related compounds. These protocols would need to be optimized and validated for this compound.
Protocol: Assessment of Cellular Lipid Stress (Adapted from MMS studies)
Objective: To determine if this compound induces lipid droplet formation as an indicator of lipid stress.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control: Methyl methanesulfonate (MMS)
-
Lipid droplet staining solution (e.g., BODIPY 493/503 or Oil Red O)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (MMS).
-
Staining:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Quantification: Quantify the number and size of lipid droplets per cell using image analysis software.
Protocol: In Vitro Cholesterol Absorption Model (Adapted from arylsulfonate ester studies)
Objective: To assess the effect of this compound on cholesterol uptake in an in vitro model.
Materials:
-
Caco-2 human colorectal adenocarcinoma cells
-
Cell culture medium and supplements
-
This compound
-
[14C]-Cholesterol
-
Bile salt solution (e.g., taurocholate)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they differentiate to form a polarized monolayer (typically 21 days).
-
Micelle Preparation: Prepare micelles containing [14C]-cholesterol and bile salts.
-
Treatment: Add this compound at various concentrations to the apical side of the Caco-2 cell monolayers along with the cholesterol-containing micelles.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Cholesterol Uptake Measurement:
-
Wash the cell monolayers extensively with cold PBS.
-
Lyse the cells.
-
Measure the amount of [14C]-cholesterol in the cell lysate using a scintillation counter.
-
-
Data Analysis: Compare the amount of cholesterol uptake in treated cells to untreated controls.
Data Summary (Hypothetical Data for Illustrative Purposes)
Since no quantitative data exists for this compound, the following tables are hypothetical examples of how data could be presented if experiments were conducted.
Table 1: Effect of this compound on Lipid Droplet Formation in HepG2 Cells
| Treatment Concentration (µM) | Average Number of Lipid Droplets per Cell | Average Lipid Droplet Size (µm²) |
| Vehicle Control (DMSO) | 5.2 ± 1.1 | 0.8 ± 0.2 |
| 10 | 8.9 ± 1.5 | 1.2 ± 0.3 |
| 50 | 15.6 ± 2.3 | 2.1 ± 0.4 |
| 100 | 25.1 ± 3.0 | 3.5 ± 0.6 |
| MMS (Positive Control) | 28.4 ± 2.8 | 3.9 ± 0.5 |
Table 2: Inhibition of Cholesterol Uptake in Caco-2 Cells by this compound
| Treatment Concentration (µM) | Cholesterol Uptake (% of Control) |
| Control | 100 ± 5.7 |
| 10 | 85.3 ± 4.9 |
| 50 | 62.1 ± 6.2 |
| 100 | 45.8 ± 5.1 |
Visualizations of Related Pathways and Workflows
Caption: MMS induces parallel pathways of DNA damage and lipid stress.
Caption: Workflow for assessing cellular lipid stress.
Caption: Mechanism of cholesterol lowering by arylsulfonate esters.
Application Notes and Protocols for the Derivatization of Biomolecules with 10-Undecyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized experimental protocols for the derivatization of biomolecules using 10-undecyl methane sulfonate. While specific literature on the direct application of this compound for biomolecule derivatization is limited, this document extrapolates from established principles of protein and nucleic acid alkylation by analogous long-chain alkylating agents. The protocols provided are intended as a starting point for researchers to explore the potential of this reagent in their work. The primary proposed applications are the hydrophobic modification of proteins and the introduction of a long, flexible linker for bioconjugation.
Introduction to this compound as a Derivatization Reagent
This compound (also known as 10-undecenyl methanesulfonate) is a chemical compound featuring a ten-carbon aliphatic chain with a terminal double bond and a methane sulfonate (mesylate) group at the other end. The methanesulfonate is an excellent leaving group, making the terminal carbon of the undecyl chain susceptible to nucleophilic attack. This reactivity allows for the covalent modification of biomolecules.
The key features of this compound as a potential derivatization reagent are:
-
Alkylation Potential : The methanesulfonate group facilitates the alkylation of nucleophilic residues in biomolecules.
-
Hydrophobicity : The long ten-carbon chain can impart significant hydrophobicity to the modified molecule.
-
Bifunctionality : The terminal double bond provides a secondary reactive site for further chemical modifications, such as "click chemistry" reactions or thiol-ene coupling.
Applications in Biomolecule Derivatization
Hydrophobic Modification of Proteins
The covalent attachment of the long alkyl chain of this compound can be used to increase the hydrophobicity of proteins. This has several potential applications in research and drug development:
-
Modulating Protein-Protein Interactions : Increasing the hydrophobicity of a protein surface can influence its interaction with other proteins.
-
Enhancing Membrane Association : The introduced lipid-like tail can promote the association of the protein with cellular membranes or lipid bilayers.
-
Altering Solubility : Modification can be used to decrease the aqueous solubility of a protein, which may be desirable in certain formulation or purification protocols.
-
Prolonging In Vivo Half-Life : In drug development, conjugation with long alkyl chains can promote binding to serum albumin, thereby extending the circulating half-life of a therapeutic protein.
Bifunctional Cross-Linking and Bioconjugation
The presence of a terminal double bond allows this compound to be used as a heterobifunctional cross-linking agent. The methanesulfonate group can react with a nucleophilic residue on a biomolecule, and the terminal alkene can then be used in a secondary reaction to attach another molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.
Reaction Mechanism
The primary reaction mechanism is a nucleophilic substitution (SN2) reaction. Nucleophilic residues on biomolecules, primarily the thiol group of cysteine and the ε-amino group of lysine in proteins, or nitrogen atoms in the bases of DNA, attack the terminal carbon of the this compound. This results in the displacement of the methanesulfonate leaving group and the formation of a stable covalent bond.
Experimental Protocols
Note: These protocols are generalized and will require optimization for specific biomolecules and applications.
General Protocol for Alkylation of Proteins in Solution
This protocol is designed for the general hydrophobic modification of a purified protein in an aqueous solution.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation : Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction (Optional, for Cysteine Alkylation) : If targeting cysteine residues, add DTT to a final concentration of 5-10 mM to reduce any existing disulfide bonds. Incubate for 1 hour at 37°C.
-
Alkylation Reaction : Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically ranging from 10 to 100-fold molar excess over the protein).
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.
-
Quenching : Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification : Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer.
-
Analysis : Analyze the modified protein using techniques such as SDS-PAGE to observe any shift in molecular weight, and mass spectrometry to confirm the modification and identify the site(s) of alkylation.
Protocol for In-Gel Alkylation of Proteins
This protocol is suitable for modifying proteins that have been separated by SDS-PAGE.
Materials:
-
Polyacrylamide gel containing the protein band of interest
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Dehydration solution (Acetonitrile)
-
Rehydration/Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)
-
Wash solution (100 mM ammonium bicarbonate)
Procedure:
-
Excision : Excise the protein band of interest from the Coomassie-stained gel.
-
Destaining : Destain the gel piece with the destaining solution until the gel is clear.
-
Dehydration : Dehydrate the gel piece by incubating it in acetonitrile for 15 minutes. Remove the acetonitrile and dry the gel piece in a vacuum centrifuge.
-
Reduction : Rehydrate the dried gel piece in the rehydration/reduction solution and incubate for 1 hour at 56°C.
-
Alkylation : Remove the reduction solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.
-
Washing : Remove the alkylation solution and wash the gel piece with the wash solution for 15 minutes.
-
Dehydration : Dehydrate the gel piece with acetonitrile.
-
Digestion and Analysis : The gel piece is now ready for in-gel digestion with a protease (e.g., trypsin) followed by mass spectrometry analysis of the extracted peptides.
Data Presentation
The following table provides a hypothetical summary of expected mass shifts upon derivatization of amino acid residues with this compound. This data is crucial for the interpretation of mass spectrometry results.
| Amino Acid Residue | Modification | Monoisotopic Mass Shift (Da) |
| Cysteine | S-undecenylation | +154.172 |
| Lysine | Nε-undecenylation | +154.172 |
| Histidine | N-undecenylation | +154.172 |
| N-terminus | N-undecenylation | +154.172 |
Visualizations
Experimental Workflow for Protein Alkylation
Caption: Workflow for in-solution protein derivatization.
Reaction Scheme for Biomolecule Alkylation
Caption: General reaction scheme for alkylation.
Bifunctional Linker Application Pathway
Caption: Bifunctional application of the reagent.
Safety Precautions
Alkylating agents, including methane sulfonates, are potentially hazardous and should be handled with appropriate safety precautions. They can be mutagenic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound presents an intriguing, though currently under-explored, option for the derivatization of biomolecules. Its long alkyl chain and terminal double bond offer possibilities for hydrophobic modification and bifunctional cross-linking. The protocols and data presented here provide a foundation for researchers to begin investigating the utility of this reagent in their specific applications. As with any novel derivatization strategy, careful optimization and thorough characterization of the resulting biomolecule conjugates are essential for successful implementation.
Application Notes and Protocols for Surface Modification using 10-Undecyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of materials using 10-undecyl methane sulfonate. This reagent offers a versatile platform for creating functionalized surfaces through two primary strategies: leveraging the terminal alkene for surface grafting or utilizing the methanesulfonate as a leaving group for nucleophilic substitution at the surface.
Chemical Properties and Handling
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52355-50-7 | [1] |
| Molecular Formula | C₁₂H₂₄O₃S | [1] |
| Molecular Weight | 248.38 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Purity | >98% | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and toluene. | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Protocol 1: Surface Modification of Hydroxylated Surfaces via Alkene Grafting
This protocol describes the modification of hydroxyl-terminated surfaces, such as silicon dioxide (SiO₂), glass, or other metal oxides, using the terminal alkene of this compound. The primary method outlined is hydrosilylation, which forms a stable silicon-carbon bond.
Experimental Protocol: Hydrosilylation on Silicon Dioxide
-
Substrate Preparation:
-
Clean silicon wafers or glass slides by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry under nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of a silane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES) or a chlorosilane, in an anhydrous solvent (e.g., toluene).
-
Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrates with the anhydrous solvent to remove excess silane and cure at 110°C for 30-60 minutes. This step creates a surface terminated with a reactive group for the alkene.
-
-
Grafting of this compound:
-
Prepare a solution of this compound (e.g., 10 mM) in an appropriate anhydrous solvent.
-
For surfaces functionalized with a hydrosilane (e.g., from HSiCl₃ treatment), the terminal alkene of this compound can be directly hydrosilylated. This is often catalyzed by a platinum catalyst (e.g., Karstedt's catalyst).
-
Alternatively, for amine-terminated surfaces (from APTES), the alkene can be functionalized first (e.g., via epoxidation followed by amine reaction) or other suitable coupling chemistry can be employed.
-
Immerse the silanized substrates in the this compound solution and add the catalyst if required.
-
Allow the reaction to proceed for 2-24 hours at a suitable temperature (e.g., 60-80°C) under an inert atmosphere.
-
After the reaction, rinse the substrates extensively with the solvent to remove any unreacted material and dry under a stream of nitrogen.
-
Characterization Data
Table 2: Expected Surface Characterization Data for Alkene Grafting
| Characterization Technique | Expected Result |
| Static Water Contact Angle | An increase in contact angle, indicating a more hydrophobic surface due to the long alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of a sulfur (S 2p) peak, confirming the presence of the methanesulfonate group on the surface. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Appearance of characteristic peaks for C-H stretching of the alkyl chain and S=O stretching of the sulfonate group. |
Workflow Diagram
Protocol 2: Surface Functionalization via Nucleophilic Substitution of the Methanesulfonate Group
This protocol outlines a method where the methanesulfonate group acts as a good leaving group, allowing for nucleophilic attack by surface-bound nucleophiles (e.g., amines, thiols) to tether the undecenyl moiety to the surface.
Experimental Protocol: Grafting onto Amine-Terminated Surfaces
-
Substrate Preparation and Amination:
-
Prepare and activate hydroxylated substrates (e.g., SiO₂, glass) as described in Protocol 1, step 1.
-
Functionalize the surface with amine groups by treating with an amino-silane such as (3-aminopropyl)triethoxysilane (APTES) as described in Protocol 1, step 2.
-
-
Nucleophilic Substitution Reaction:
-
Prepare a solution of this compound (e.g., 10 mM) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Immerse the amine-functionalized substrates in the solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-90°C) and allow it to proceed for 4-24 hours under an inert atmosphere.
-
After the reaction, thoroughly rinse the substrates with the solvent and then with a solvent of intermediate polarity (e.g., isopropanol) to remove unreacted reagents and byproducts.
-
Dry the modified substrates under a stream of nitrogen.
-
Characterization Data
Table 3: Expected Surface Characterization Data for Nucleophilic Substitution
| Characterization Technique | Expected Result |
| Static Water Contact Angle | An increase in contact angle, indicating a more hydrophobic surface due to the attached alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | A decrease or disappearance of the sulfur (S 2p) peak, and a change in the nitrogen (N 1s) binding energy, confirming the reaction of the amine group. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Disappearance of the S=O stretching peaks and potential changes in the N-H bending region, along with the appearance of C=C stretching from the terminal alkene. |
Workflow Diagram
Signaling Pathway Analogy: Surface Activation and Functionalization
The process of surface modification can be conceptually compared to a cellular signaling pathway, where an initial stimulus (surface activation) leads to a cascade of events resulting in a functional response (a modified surface with desired properties).
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including concentrations, temperatures, and times, may vary depending on the specific substrate and desired surface properties. It is recommended to perform small-scale optimization experiments. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 10-Undecenyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenyl methane sulfonate is a valuable bifunctional molecule, incorporating a terminal alkene and a versatile leaving group, the methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound an ideal substrate for the introduction of a wide variety of functional groups at the terminal position of the eleven-carbon chain. This allows for the synthesis of a diverse range of long-chain aliphatic compounds with a preserved terminal double bond, which can be further functionalized. These products have potential applications in drug delivery systems, as molecular probes, and in the synthesis of complex lipids and other bioactive molecules.
This document provides detailed experimental protocols for the nucleophilic substitution of 10-undecenyl methane sulfonate with various nucleophiles, primarily following an S(_N)2 mechanism. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Reaction Mechanism and Principles
The nucleophilic substitution reactions of 10-undecenyl methane sulfonate, a primary alkyl mesylate, proceed predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon atom bearing the mesylate group from the backside, simultaneously displacing the methanesulfonate leaving group.
Key characteristics of the S(_N)2 reaction with 10-undecenyl methane sulfonate include:
-
Kinetics: The reaction rate is dependent on the concentration of both the 10-undecenyl methane sulfonate and the nucleophile (second-order kinetics).
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. As 10-undecenyl methane sulfonate is achiral, this is not a primary concern unless a chiral center is introduced by the nucleophile or is present elsewhere in the molecule.
-
Substrate Structure: As a primary alkyl sulfonate, 10-undecenyl methane sulfonate is an excellent substrate for S(_N)2 reactions due to minimal steric hindrance at the reaction center.
-
Leaving Group: The methanesulfonate (mesylate) anion (CH(_3)SO(_3)
) is a very good leaving group due to its stability, which is a result of the delocalization of the negative charge over the three oxygen atoms.−
Experimental Protocols
The following are representative protocols for the nucleophilic substitution of 10-undecenyl methane sulfonate with common nucleophiles.
Protocol 1: Synthesis of 11-Azido-1-undecene
This protocol describes the synthesis of an alkyl azide, a versatile intermediate that can be readily converted to an amine via reduction or used in "click" chemistry.
Materials:
-
10-Undecenyl methane sulfonate (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10-undecenyl methane sulfonate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Undec-10-en-1-yl Cyanide
This protocol details the formation of a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain by one atom.
Materials:
-
10-Undecenyl methane sulfonate (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ethanol, absolute
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus (optional, for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in absolute ethanol.
-
Add 10-undecenyl methane sulfonate (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Williamson Ether Synthesis of an Alkyl Undecenyl Ether
This protocol describes the synthesis of an ether by reacting 10-undecenyl methane sulfonate with an alkoxide.
Materials:
-
10-Undecenyl methane sulfonate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous alcohol (e.g., ethanol, for synthesis of ethyl undecenyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Separatory funnel
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol to anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Add 10-undecenyl methane sulfonate (1.0 eq) dropwise to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 3-5 hours), cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution reactions of 10-undecenyl methane sulfonate. Please note that these are typical expected values, and actual results may vary depending on the specific reaction conditions and scale.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product |
| Azide | NaN(_3) | DMF | 65 | 5 | 85-95 | 11-Azido-1-undecene |
| Cyanide | KCN | Ethanol | Reflux (78) | 7 | 75-85 | Undec-10-en-1-yl cyanide |
| Ethoxide | NaOEt | Ethanol/THF | Reflux (66) | 4 | 80-90 | 1-Ethoxy-10-undecene |
| Iodide | NaI | Acetone | Reflux (56) | 3 | 90-98 | 11-Iodo-1-undecene |
| Thiophenoxide | PhSNa | THF | Room Temp | 2 | 90-97 | Phenyl undec-10-en-1-yl sulfide |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic substitution of 10-undecenyl methane sulfonate.
Caption: General experimental workflow for nucleophilic substitution.
This application note provides a comprehensive guide for performing nucleophilic substitution reactions on 10-undecenyl methane sulfonate. The detailed protocols and representative data should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of a variety of functionalized long-chain molecules.
Application Notes and Protocols: Synthesis of a Novel Cationic Surfactant Using 10-Undecyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of a novel cationic surfactant, N,N-dimethyl-N-(2-hydroxyethyl)-N-(10-undecenyl)ammonium methanesulfonate, utilizing 10-undecyl methane sulfonate as a key alkylating agent. Cationic surfactants are a class of amphiphilic molecules that possess a positively charged hydrophilic head group. Their ability to interact with negatively charged surfaces and cell membranes makes them valuable in a range of applications, including as antimicrobial agents, dispersants, and as formulation excipients in drug delivery systems. The presence of a terminal double bond in the hydrophobic tail of the proposed surfactant offers potential for further chemical modification, such as polymerization or thiol-ene click reactions, opening avenues for the development of novel functional materials.
Logical Relationship of Surfactant Structure
The fundamental design of a surfactant molecule involves the covalent linkage of a hydrophilic (water-loving) head group to a hydrophobic (water-fearing) tail. In the proposed synthesis, this compound provides the hydrophobic tail, while the quaternization of N,N-dimethylaminoethanol forms the cationic hydrophilic head.
Caption: Logical design of the novel cationic surfactant.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general method for preparing alkyl methanesulfonates.[1]
Materials:
-
10-Undecen-1-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Toluene (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10-undecen-1-ol (1 equivalent) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N,N-dimethyl-N-(2-hydroxyethyl)-N-(10-undecenyl)ammonium methanesulfonate
This protocol describes the quaternization of N,N-dimethylaminoethanol with this compound.
Materials:
-
This compound
-
N,N-Dimethylaminoethanol
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,N-dimethylaminoethanol (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
To the resulting oil, add an excess of diethyl ether to precipitate the product.
-
Stir the suspension vigorously, then collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the final product, N,N-dimethyl-N-(2-hydroxyethyl)-N-(10-undecenyl)ammonium methanesulfonate, under vacuum.
Characterization
The structure and purity of the synthesized surfactant should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Physicochemical Properties (Analog Data)
Since N,N-dimethyl-N-(2-hydroxyethyl)-N-(10-undecenyl)ammonium methanesulfonate is a novel compound, experimental data on its physicochemical properties are not yet available. The following table presents data for a structurally similar surfactant, dodecyl-(2-hydroxyethyl)-dimethylammonium chloride (DHDAC) , which has a C12 hydrophobic tail and a similar hydrophilic head group.[2] This data can serve as an estimate for the properties of the novel surfactant.
| Property | Value (for DHDAC) | Method |
| Critical Micelle Concentration (CMC) | 15.0 mmol/L | Conductivity Measurement |
| Surface Tension at CMC (γCMC) | 38.5 mN/m | Surface Tensiometry |
Experimental Workflow
The synthesis of the novel cationic surfactant follows a two-step process, starting from the commercially available 10-undecen-1-ol.
Caption: Workflow for the synthesis of the novel surfactant.
Potential Applications
The unique structure of N,N-dimethyl-N-(2-hydroxyethyl)-N-(10-undecenyl)ammonium methanesulfonate suggests several potential applications:
-
Drug Delivery: The cationic nature may facilitate interaction with cell membranes, making it a candidate for gene and drug delivery systems.
-
Antimicrobial Formulations: Quaternary ammonium compounds are known for their antimicrobial properties.
-
Functional Materials: The terminal double bond allows for post-synthesis modification, enabling the creation of surfactant-based polymers and functionalized surfaces.
Conclusion
This document outlines a detailed protocol for the synthesis of a novel cationic surfactant derived from this compound. The provided methodologies and comparative data for a similar surfactant offer a solid foundation for researchers to produce and evaluate this new compound for a variety of applications in chemistry, materials science, and drug development.
References
Application Notes and Protocols: 10-Undecyl Methane Sulfonate as a Novel Tool for Studying Protein Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein alkylation is a fundamental biochemical process involving the covalent addition of an alkyl group to a protein. This modification can occur naturally as a post-translational modification or be induced artificially using alkylating agents to study protein structure, function, and interactions. Alkylating agents are crucial tools in proteomics, particularly in sample preparation for mass spectrometry, where they are used to cap cysteine residues, preventing the reformation of disulfide bonds and ensuring accurate protein identification and quantification.
While a variety of alkylating agents are commercially available, this document focuses on the potential applications of a novel long-chain alkylating agent, 10-undecyl methane sulfonate . Due to its unique hydrophobic undecyl chain, this reagent offers intriguing possibilities for studying protein alkylation in specific cellular contexts, such as within biological membranes or hydrophobic pockets of proteins.
These notes provide a comprehensive overview of the principles of protein alkylation, detailed experimental protocols using a standard alkylating agent as a model, and a discussion of the potential applications and considerations for using this compound.
Principle of Protein Alkylation
Protein alkylation primarily targets nucleophilic amino acid residues. The most common target is the thiol group (-SH) of cysteine due to its high nucleophilicity.[1] Other residues such as lysine, histidine, and methionine can also be alkylated, though generally to a lesser extent depending on the specific reagent and reaction conditions.[2][3]
The sulfonate group in this compound is a good leaving group, making the terminal carbon of the undecyl chain electrophilic and susceptible to nucleophilic attack by amino acid side chains. The long, hydrophobic undecyl chain is a distinguishing feature of this reagent, suggesting it may have a preference for proteins in non-polar environments or possess unique membrane-related activities.
Potential Applications of this compound
The unique structure of this compound suggests several novel applications in the study of protein alkylation:
-
Membrane Protein Labeling: The hydrophobic undecyl chain may facilitate the partitioning of the reagent into cellular membranes, leading to preferential alkylation of transmembrane and membrane-associated proteins.
-
Probing Hydrophobic Pockets: The long alkyl chain could allow for the specific labeling of proteins with deep hydrophobic binding pockets.
-
Targeted Drug Delivery: If conjugated to a targeting moiety, the lipophilic nature of the undecyl chain could enhance cell permeability and delivery of the agent to intracellular targets.
-
Studying Lipid-Protein Interactions: This reagent could be used to investigate how the lipid environment influences protein reactivity and function.
Experimental Protocols
As specific protocols for this compound are not yet established in the literature, the following detailed protocols for protein alkylation using the well-characterized reagent iodoacetamide are provided as a starting point. These can be adapted for use with this compound, with the understanding that optimization of reagent concentration, incubation time, and temperature will be necessary.
Protocol 1: In-Solution Protein Alkylation for Mass Spectrometry
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein fractions.[4][5][6]
Materials:
-
Protein sample (10-100 µg)
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or this compound
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in 100 µL of 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (or this compound) to a final concentration of 15-20 mM. Note: Iodoacetamide is light-sensitive and should be prepared fresh and kept in the dark.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching (Optional):
-
To quench the reaction, add DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.
-
The sample is now ready for enzymatic digestion (e.g., with trypsin).
-
Caption: Workflow for in-gel protein alkylation.
Data Presentation: Quantitative Analysis of Alkylation
The efficiency and specificity of protein alkylation can be assessed using mass spectrometry. The following tables provide a template for presenting quantitative data from such experiments.
Table 1: Alkylation Efficiency of Cysteine-Containing Peptides
| Peptide Sequence | Unmodified Intensity | Alkylated Intensity | % Alkylation Efficiency |
| TPCSEQLAR | 1.2 x 10^5 | 8.9 x 10^7 | 99.8% |
| FGCSHLYK | 2.5 x 10^4 | 7.3 x 10^7 | 99.9% |
| ... | ... | ... | ... |
| * Cysteine residue |
Table 2: Off-Target Alkylation Events
| Peptide Sequence | Modified Residue | Unmodified Intensity | Alkylated Intensity | % Off-Target Alkylation |
| MKDLGYR | Methionine | 9.8 x 10^6 | 1.1 x 10^5 | 1.1% |
| HVFGNDK | Histidine | 5.4 x 10^7 | 4.3 x 10^5 | 0.8% |
| KVLPVPEK | Lysine (N-term) | 1.2 x 10^8 | 2.5 x 10^6 | 2.0% |
| ... | ... | ... | ... | ... |
| Modified residue |
Signaling Pathway Analysis Using Protein Alkylation
Chemically modifying proteins with alkylating agents can be a powerful strategy to study signaling pathways. For instance, by observing which proteins are accessible to alkylation under different cellular conditions (e.g., with and without a specific stimulus), researchers can infer changes in protein conformation, localization, or interaction partners.
Hypothetical Signaling Pathway Studied by Differential Alkylation
Caption: Differential alkylation to probe signaling-induced conformational changes.
In this hypothetical example, stimulation of a cell surface receptor leads to the activation of Kinase A. This activation exposes a previously buried cysteine residue, making it susceptible to alkylation. Simultaneously, the phosphorylation and translocation of Transcription Factor X to the nucleus masks a cysteine residue that was accessible in the resting state. By comparing the alkylation patterns of proteins in resting versus stimulated cells, researchers can identify key players in the signaling cascade and gain insights into the molecular mechanisms of their activation.
Conclusion
This compound represents a promising, yet largely unexplored, tool for the study of protein alkylation. Its long hydrophobic chain distinguishes it from commonly used alkylating agents and opens up new avenues for investigating protein structure and function, particularly in the context of cellular membranes and hydrophobic environments. The protocols and conceptual frameworks provided here, based on well-established alkylation chemistry, offer a solid foundation for researchers to begin exploring the potential of this novel reagent in their own work. As with any new tool, careful optimization and validation will be key to unlocking its full scientific potential.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Notes and Protocols for Long-Chain Alkylation using 10-Undecenyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the introduction of a long undecenyl alkyl chain into various functional groups using 10-undecenyl methane sulfonate. This versatile reagent allows for the modification of amines, phenols, and thiols, which is a crucial step in the synthesis of novel drug candidates, biological probes, and advanced materials. The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions.
Introduction to 10-Undecenyl Methane Sulfonate in Alkylation Reactions
10-Undecenyl methane sulfonate is a valuable alkylating agent for introducing a C11 alkenyl chain. The terminal double bond offers a site for further functionalization, making it a bifunctional linker. The methanesulfonate (mesylate) is a highly effective leaving group, rendering the terminal carbon susceptible to nucleophilic attack. This allows for the efficient alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, under basic conditions. The long alkyl chain can impart lipophilicity to molecules, potentially enhancing membrane permeability and influencing pharmacokinetic properties in drug development.
Key Applications:
-
Drug Development: Modification of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The long alkyl chain can enhance lipid solubility and membrane transport.
-
Bioconjugation: Attachment of the undecenyl chain to biomolecules, with the terminal alkene serving as a handle for subsequent "click" chemistry or other ligation reactions.
-
Materials Science: Synthesis of functionalized monomers for polymerization and the creation of novel materials with tailored surface properties.
Experimental Protocols
The following protocols are generalized procedures for the alkylation of primary amines, phenols, and thiols using 10-undecenyl methane sulfonate. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Primary Amines
This protocol details the mono-alkylation of a primary amine with 10-undecenyl methane sulfonate. The use of a slight excess of the amine can help to minimize dialkylation.
Materials:
-
Primary amine (e.g., aniline)
-
10-Undecenyl methane sulfonate
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a stirred solution of the primary amine (1.2 equivalents) in acetonitrile or DMF (0.1-0.2 M), add cesium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 10-undecenyl methane sulfonate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of undecenyl aryl ethers via the Williamson ether synthesis.
Materials:
-
Phenol derivative
-
10-Undecenyl methane sulfonate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) in DMF or acetone (0.2-0.5 M).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 10-undecenyl methane sulfonate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion (typically 6-18 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the synthesis of undecenyl thioethers.
Materials:
-
Thiol (e.g., thiophenol)
-
10-Undecenyl methane sulfonate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol (1.0 equivalent) in ethanol or DMF (0.2-0.5 M) in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) or a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 10-undecenyl methane sulfonate (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.
-
Once the reaction is complete (typically 2-8 hours), dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the alkylation of representative nucleophiles with 10-undecenyl methane sulfonate. Please note that yields are dependent on the specific substrate and reaction scale.
Table 1: N-Alkylation of Aniline with 10-Undecenyl Methane Sulfonate
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | CH₃CN | 80 | 12 | 75 |
| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 8 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 80 | 10 | 80 |
Table 2: O-Alkylation of Phenol with 10-Undecenyl Methane Sulfonate
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | 60 | 18 | 88 |
| 2 | NaH (1.2) | DMF | 25 | 6 | 92 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 12 | 90 |
Table 3: S-Alkylation of Thiophenol with 10-Undecenyl Methane Sulfonate
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Ethanol | 50 | 6 | 90 |
| 2 | NaOH (1.1) | DMF | 25 | 4 | 95 |
| 3 | K₂CO₃ (1.5) | DMF | 50 | 5 | 92 |
Visualizations
Experimental Workflow
Caption: General workflow for the alkylation of nucleophiles.
Signaling Pathway Application Concept
Long-chain alkylated molecules can be used as probes to study signaling pathways involving lipid-modified proteins or to deliver drugs to specific cellular compartments. The following diagram illustrates a conceptual signaling pathway where a synthetically lipidated protein might interact.
Caption: Conceptual signaling pathway involving a lipidated protein.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 10-undecyl methane sulfonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, protocols, and data for the optimal synthesis of 10-undecenyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for synthesizing 10-undecenyl methanesulfonate? The synthesis involves the conversion of the primary alcohol, 10-undecen-1-ol, into a methanesulfonate (mesylate) ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM).[1][2]
Q2: Why is it necessary to convert the alcohol to a mesylate? The hydroxyl group (-OH) of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base.[3] Converting the alcohol to a mesylate (-OMs) transforms the hydroxyl group into an excellent leaving group, as the methanesulfonate anion is a very weak base and is resonance-stabilized. This facilitates subsequent nucleophilic substitution or elimination reactions.
Q3: What is the reaction mechanism when using methanesulfonyl chloride and triethylamine? When using a strong base like triethylamine (pKa of conjugate acid ~10.75), the reaction is believed to proceed through an E1cb elimination mechanism.[4] The base deprotonates the methanesulfonyl chloride at the alpha-carbon to form a highly reactive sulfene intermediate (CH₂=SO₂).[3] The alcohol (10-undecen-1-ol) then attacks this electrophilic intermediate to form the final mesylate product.[3][4]
Q4: How should I monitor the reaction's progress? Thin-layer chromatography (TLC) is the most common method. The product, 10-undecenyl methanesulfonate, is less polar than the starting material, 10-undecen-1-ol. Therefore, the product spot will have a higher Retention Factor (Rf) on the TLC plate. The reaction is considered complete when the alcohol spot is no longer visible by TLC. For visualization, a potassium permanganate stain is effective as it reacts with the double bond in both the starting material and the product, showing them as yellow or brown spots on a purple background.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Reaction: Insufficient reagents, low temperature, or short reaction time. | - Ensure at least 1.2 equivalents of MsCl and 1.5 equivalents of TEA are used. - If the reaction stalls at 0°C, allow it to warm to room temperature and stir for an additional 1-2 hours.[2] - Monitor closely with TLC until the starting alcohol is consumed. |
| Degraded Reagents: Methanesulfonyl chloride is sensitive to moisture. Triethylamine can absorb water. | - Use freshly distilled or newly purchased high-purity reagents.[5] - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Alkyl Chloride Byproduct | Nucleophilic Attack by Chloride: The chloride ion displaced from MsCl can act as a nucleophile and displace the newly formed mesylate, especially if the reaction conditions promote an S_{N}1-type pathway. | - To completely avoid the formation of alkyl chloride, use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride.[1] |
| Reaction Mixture is Dark or Contains Charred Material | Reaction Temperature Too High: Allowing the reaction to warm excessively can lead to decomposition. | - Maintain a low temperature (0°C to -10°C), especially during the dropwise addition of methanesulfonyl chloride.[5] |
| Difficulty Removing Triethylammonium Hydrochloride Salt (TEA·HCl) During Workup | Salt Precipitation: The TEA·HCl salt can sometimes precipitate as a fine solid, making layer separation difficult during aqueous extraction. | Method 1 (Aqueous Wash): Wash the DCM layer with cold 1M HCl, followed by saturated NaHCO₃ and brine. The acidic wash protonates any remaining free TEA, and all salts are soluble in the aqueous layers.[5] Method 2 (Filtration): If the reaction is run in a solvent where TEA·HCl is insoluble (e.g., diethyl ether), the salt can be removed by simple filtration before the aqueous workup. |
| Product is Unstable and Decomposes During Purification | Product Instability: Mesylates can be unstable, especially if subjected to high heat or reactive conditions. | - Avoid high temperatures during solvent removal on the rotary evaporator. - If purification by column chromatography is necessary, consider using a less activated silica gel or deactivating it with triethylamine. Perform the chromatography quickly. |
Data Presentation
The following table presents data on the mesylation of various primary alcohols using a water-solvent method, demonstrating the high efficiency of this transformation with triethylamine as a catalyst. This data provides a strong indication of the expected high yield for the structurally similar 10-undecen-1-ol.
Table 1: Mesylation of Primary Alcohols Catalyzed by Triethylamine in Water [6]
| Entry | Starting Alcohol (ROH) | MsCl (equiv.) | Catalyst (0.1 equiv.) | Product | Yield (%) |
| 1 | 1-Octanol | 1.5 | Et₃N | 1-Octyl methanesulfonate | 98 |
| 2 | 1-Decanol | 1.5 | Et₃N | 1-Decyl methanesulfonate | 99 |
| 3 | Benzyl alcohol | 1.5 | Et₃N | Benzyl methanesulfonate | 98 |
| 4 | 4-Methoxybenzyl alcohol | 1.5 | Et₃N | 4-Methoxybenzyl methanesulfonate | 98 |
| 5 | 3-Phenyl-1-propanol | 1.5 | Et₃N | 3-Phenyl-1-propyl methanesulfonate | 99 |
Data adapted from Morita, J., et al. (2005). Green Chemistry, 7, 711-715.[6]
Experimental Protocols
Standard Protocol for Synthesis of 10-Undecenyl Methanesulfonate
This protocol is based on established procedures for the mesylation of primary alcohols.[2][5]
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 10-undecen-1-ol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Reaction:
-
Add triethylamine (TEA, 1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting alcohol spot has been completely consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by transferring the mixture to a separatory funnel containing cold water.
-
Separate the layers. Extract the aqueous layer with additional DCM.
-
Combine the organic layers and wash sequentially with:
-
Cold 1M HCl (to remove excess TEA)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 10-undecenyl methanesulfonate. The product is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis.
Caption: A flowchart of the synthesis of 10-undecenyl methanesulfonate.
Caption: A decision tree for troubleshooting common mesylation issues.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
common side reactions in the mesylation of unsaturated alcohols
Welcome to the Technical Support Center for the mesylation of unsaturated alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed information regarding this crucial synthetic transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mesylation of unsaturated alcohols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mesylate and formation of a chlorinated byproduct. | The chloride ion generated from methanesulfonyl chloride (MsCl) is acting as a nucleophile, leading to the formation of an alkyl chloride.[1][2] | - Use methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl. This eliminates the in-situ generation of chloride ions.[3] - If MsCl must be used, employ a non-nucleophilic base like 2,6-lutidine or proton sponge to minimize the availability of free chloride ions. - Use a solvent system where the chloride salt of the base precipitates, thus removing it from the reaction mixture. |
| Significant formation of elimination byproducts (alkenes). | - The base used is too strong or sterically hindered, promoting E2 elimination. - The reaction temperature is too high. - The substrate is sterically hindered around the alcohol, making SN2 reaction slower than elimination. | - Use a less hindered and milder base, such as pyridine or triethylamine, in stoichiometric amounts. - Maintain a low reaction temperature (e.g., 0 °C to -20 °C). - If the substrate is prone to elimination, consider alternative methods for activating the alcohol, such as the Mitsunobu reaction. |
| Formation of rearranged products, especially with allylic alcohols. | The reaction is proceeding through an Sₙ1 or Sₙ1' mechanism involving a carbocation intermediate, which can undergo rearrangement.[4][5] This is common for secondary and tertiary allylic alcohols. | - Employ reaction conditions that favor an Sₙ2 mechanism: a less polar solvent (e.g., diethyl ether instead of dichloromethane), a non-nucleophilic counter-ion, and low temperatures. - Use a sulfene-based mesylation protocol (MsCl with a strong, non-nucleophilic base like triethylamine) which can sometimes be faster than carbocation formation.[5] |
| A complex mixture of products with loss of stereochemistry. | For chiral unsaturated alcohols, the formation of a carbocation intermediate can lead to racemization or epimerization.[4][6] | - To retain stereochemistry, ensure the reaction proceeds via an Sₙ2 pathway where the chiral center is not disturbed. This involves using conditions that avoid carbocation formation (see above). - Confirm the stereochemical integrity of the starting material before the reaction. |
| Formation of cyclic byproducts. | For homoallylic or other suitably positioned unsaturated alcohols, the double bond can act as an internal nucleophile (neighboring group participation), leading to cyclization. | - Use a non-coordinating solvent to disfavor the pre-organization required for cyclization. - Employ very mild and rapid mesylation conditions to favor the intermolecular reaction with the mesylating agent over the intramolecular cyclization. - Consider protecting the double bond if it is highly nucleophilic and other strategies fail. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when mesylating an allylic alcohol?
A1: For primary allylic alcohols, the most common side reaction is often the formation of the corresponding allylic chloride, especially when using methanesulfonyl chloride (MsCl) and a tertiary amine base. For secondary and tertiary allylic alcohols, Sₙ1 and Sₙ1' reactions leading to rearranged allylic mesylates or chlorides are significant side reactions.[4][5]
Q2: How can I prevent the formation of alkyl chlorides during mesylation?
A2: The most effective way to prevent the formation of alkyl chlorides is to use methanesulfonic anhydride ((MeSO₂)₂O) as the mesylating agent.[3] This reagent does not produce chloride ions as a byproduct. Alternatively, using a silver salt like silver(I) oxide with MsCl can precipitate the chloride as AgCl, removing it from the reaction.
Q3: My unsaturated alcohol is very sensitive to acid. What conditions should I use?
A3: For acid-sensitive substrates, it is crucial to use a base to neutralize the HCl generated during the reaction with MsCl. A non-nucleophilic base like 2,6-lutidine or proton sponge is ideal. Ensure the reaction is run under strictly anhydrous conditions to prevent the formation of acidic species from the hydrolysis of the mesylating agent.
Q4: I am observing the formation of a cyclized ether from my homoallylic alcohol upon mesylation. How can I avoid this?
A4: The cyclization of homoallylic alcohols during mesylation is due to the neighboring group participation of the double bond. To minimize this, you can try the following:
-
Lower the reaction temperature: This will slow down the rate of the intramolecular cyclization more than the desired mesylation.
-
Use a less coordinating solvent: Solvents like dichloromethane are generally preferred over more coordinating solvents like THF which might promote the necessary conformation for cyclization.
-
Use a more reactive mesylating agent: A more reactive agent might favor the intermolecular reaction.
Q5: Is there a general-purpose, robust protocol for the mesylation of sensitive unsaturated alcohols?
A5: A commonly successful protocol for sensitive alcohols involves the use of methanesulfonyl chloride with triethylamine in dichloromethane at 0 °C to -10 °C.[7] However, for highly sensitive substrates, the use of methanesulfonic anhydride is recommended to avoid chloride formation. Careful monitoring by TLC and immediate work-up upon completion are crucial to prevent product degradation.
Experimental Protocols
Protocol 1: General Mesylation of an Unsaturated Alcohol using Methanesulfonyl Chloride
This protocol is suitable for many primary and some less sensitive secondary unsaturated alcohols.
Materials:
-
Unsaturated alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the unsaturated alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture. Maintain the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Mesylation of a Sensitive Unsaturated Alcohol using Methanesulfonic Anhydride
This protocol is recommended for substrates prone to chloride formation or rearrangement.
Materials:
-
Sensitive unsaturated alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 2,6-lutidine (1.5 eq)
-
Methanesulfonic anhydride ((MeSO₂)₂O, 1.2 eq)
-
Saturated aqueous copper sulfate solution (for pyridine removal)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the unsaturated alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine or 2,6-lutidine to the solution.
-
In a separate flask, dissolve methanesulfonic anhydride in a small amount of anhydrous DCM.
-
Add the methanesulfonic anhydride solution dropwise to the alcohol solution at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. If pyridine was used, wash with saturated aqueous copper sulfate solution until the blue color in the aqueous layer persists.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 10-Undecyl Methane Sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 10-undecyl methane sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 10-undecen-1-ol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine or pyridine. Potential impurities include:
-
Unreacted 10-undecen-1-ol: Incomplete reaction can leave starting material in the product.
-
10-Undecenyl Chloride: A common side product formed from the reaction of the alcohol with the chloride ion from methanesulfonyl chloride.
-
Methanesulfonic Acid: Arises from the hydrolysis of excess methanesulfonyl chloride by atmospheric moisture or during aqueous workup.
-
Triethylammonium or Pyridinium Salts: Formed as a byproduct when triethylamine or pyridine is used as the base.
-
Di(undec-10-en-1-yl) Ether: A potential byproduct formed under certain conditions.
Q2: What are the initial steps to take when a purification attempt by recrystallization fails?
A2: If an initial recrystallization attempt fails to yield pure product, consider the following steps:
-
Solvent System Re-evaluation: The choice of solvent is critical. If the compound "oils out" or fails to crystallize, the solvent system is likely not optimal. Experiment with different solvent pairs, such as heptane/ethyl acetate or methanol/water.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Slow Cooling: Ensure the solution cools slowly to allow for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of amorphous solid or the trapping of impurities. Insulating the flask can help control the cooling rate.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with different polarities. A typical stationary phase would be silica gel. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.
Q4: How can I confirm the purity of my this compound sample?
A4: A combination of analytical techniques is recommended to confirm the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and the main compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem. |
| Incomplete crystallization. | After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is too high, and the product is melting before dissolving. | Select a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| The polarity of the solvent is not suitable. | Experiment with different solvent systems. For long-chain molecules, a mixture of a non-polar solvent (like heptane) and a moderately polar solvent (like ethyl acetate) can be effective. |
Problem 3: Presence of 10-Undecenyl Chloride Impurity
| Possible Cause | Troubleshooting Step |
| Side reaction during mesylation. | Optimize the reaction conditions. Using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of the chloride byproduct. |
| Co-crystallization with the desired product. | If recrystallization is ineffective, consider using column chromatography. The polarity difference between the sulfonate and the chloride should allow for separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. A common choice for long-chain alkyl compounds is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, acetone).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: If the solution is cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (MS) for more sensitive and specific detection.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Purity by HPLC (%) | Major Impurity Detected | Yield (%) |
| Crude Product | 85.2 | 10-undecen-1-ol | - |
| Single Recrystallization (Heptane/Ethyl Acetate) | 98.5 | 10-undecen-1-ol | 75 |
| Column Chromatography (Silica Gel) | 99.2 | None Detected | 60 |
| Two Recrystallizations (Heptane/Ethyl Acetate) | >99.5 | None Detected | 55 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Synthetic pathway and common impurities.
Caption: Purification and analysis workflow.
Technical Support Center: Synthesis of 10-Undecenyl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 10-undecenyl methanesulfonate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common issues encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 10-undecenyl methanesulfonate, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my 10-undecenyl methanesulfonate synthesis consistently low?
A1: Low yields can stem from several factors. Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (10-undecen-1-ol) spot and the appearance of a new, lower Rf product spot indicates reaction progression. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 0 °C to room temperature).
-
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the glassware, solvent, or starting materials will consume the reagent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and ensure the 10-undecen-1-ol and triethylamine are dry.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or side reactions.
-
Solution: Carefully measure and use the recommended stoichiometry. A slight excess of methanesulfonyl chloride and triethylamine is often used to drive the reaction to completion.
-
-
Inefficient Purification: Product loss can occur during the work-up and purification steps.
-
Solution: During aqueous washes, ensure complete phase separation to avoid loss of the organic layer. When performing column chromatography, choose an appropriate solvent system to achieve good separation between the product and any impurities.
-
Q2: I am observing a significant amount of a side product. What could it be and how can I prevent it?
A2: A common side product in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride (11-chloro-1-undecene).
-
Cause: This occurs when the chloride ion, a byproduct of the reaction between methanesulfonyl chloride and the alcohol, acts as a nucleophile and displaces the newly formed mesylate group.
-
Prevention:
-
Low Temperatures: Maintain a low reaction temperature (e.g., 0 °C) to minimize the rate of this side reaction.
-
Alternative Reagent: Consider using methanesulfonic anhydride instead of methanesulfonyl chloride. This eliminates the in-situ generation of chloride ions.
-
Two-Phase System: A reaction performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide can help to sequester the chloride ions in the aqueous phase, thus preventing the side reaction.
-
Q3: The purification of 10-undecenyl methanesulfonate by column chromatography is proving difficult. What can I do?
A3: Purification challenges often arise from the close polarity of the product and unreacted starting material or byproducts.
-
TLC Analysis: Before running a column, optimize the solvent system using TLC. A good solvent system will show clear separation between the starting material, product, and any impurities. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) during column chromatography can be effective.
-
Alternative Purification: If column chromatography is still problematic, consider other purification techniques such as distillation under reduced pressure, as 10-undecenyl methanesulfonate has a relatively high boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the synthesis of 10-undecenyl methanesulfonate?
A1: Triethylamine acts as a base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 10-undecen-1-ol and methanesulfonyl chloride. This prevents the protonation of the alcohol and the amine, allowing the reaction to proceed efficiently.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic tertiary amines such as pyridine or diisopropylethylamine (DIPEA) can also be used. The choice of base can sometimes influence the reaction rate and the formation of side products.
Q3: How should I store 10-undecenyl methanesulfonate?
A3: 10-undecenyl methanesulfonate should be stored in a freezer to prevent degradation.[1] It is also sensitive to moisture, so it should be kept in a tightly sealed container.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the introduction of moisture, which can decompose the methanesulfonyl chloride and reduce the yield.
Experimental Protocols
Protocol 1: Standard Synthesis in Dichloromethane
This protocol is a widely used method for the mesylation of primary alcohols.
Methodology:
-
To a solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Once the reaction is complete, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-undecenyl methanesulfonate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: "Green" Synthesis in a Water-Solvent System
This protocol offers a more environmentally friendly alternative to the standard method.
Methodology:
-
In a reaction vessel, suspend 10-undecen-1-ol (1.0 equivalent) in water.
-
Add a catalytic amount of a suitable amine catalyst, such as triethylamine or N,N-dimethylbutylamine (0.1 equivalents).
-
Add potassium hydroxide (KOH) (1.5 equivalents) as a base.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred mixture.
-
Maintain the pH of the reaction mixture at around 10.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Parameter | Protocol 1: Standard Synthesis | Protocol 2: "Green" Synthesis | Reference |
| Starting Material | 10-undecen-1-ol | 10-undecen-1-ol | - |
| Reagents | Methanesulfonyl chloride, Triethylamine | Methanesulfonyl chloride, KOH, Amine catalyst | - |
| Solvent | Dichloromethane | Water | - |
| Temperature | 0 °C to Room Temperature | Room Temperature | - |
| Typical Yield | Not specifically reported for this compound, but generally high for primary alcohols. | Not specifically reported for this compound, but generally high for primary alcohols. | - |
| Purity (Commercial) | >99% | >99% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 10-undecenyl methanesulfonate.
Caption: Troubleshooting logic for low yield in the synthesis of 10-undecenyl methanesulfonate.
References
troubleshooting guide for reactions involving methanesulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with methanesulfonyl chloride (MsCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary use of methanesulfonyl chloride in organic synthesis?
Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound primarily used to convert alcohols and amines into their corresponding methanesulfonate (mesylate) esters and methanesulfonamides.[1][2] This transformation is crucial because the hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. By converting it to a mesylate, it becomes an excellent leaving group, facilitating subsequent reactions.[3]
Q2: What are the key safety precautions when handling methanesulfonyl chloride?
Methanesulfonyl chloride is toxic, corrosive, and moisture-sensitive.[2][4][5][6][7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][8] All reactions should be conducted under anhydrous conditions using dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which releases corrosive hydrogen chloride (HCl) gas.[1][5][9]
Q3: How should methanesulfonyl chloride be stored?
Due to its sensitivity to moisture, MsCl should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[5][8][9] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[8]
Troubleshooting Guide
Low or No Product Yield
Q4: My mesylation reaction is giving a low yield or no product. What are the potential causes and solutions?
Several factors can contribute to poor reaction outcomes. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5][9] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Note that for some substrates, extended reaction times at room temperature may be necessary after initial cooling.[10][11] |
| Degraded MsCl | Use a fresh bottle of methanesulfonyl chloride or purify the existing stock by distillation. Purity can significantly impact reaction efficiency.[1] |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to avoid competition with the primary nucleophile.[5] Pyridine can also be used.[12] |
| Poor Nucleophilicity of Substrate | For less reactive alcohols, consider using methanesulfonic anhydride as it may be more effective and avoids the formation of alkyl chloride side products.[12] |
Formation of Side Products
Q5: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common issue in reactions involving the highly reactive methanesulfonyl chloride.
| Side Product | Formation Mechanism & Avoidance Strategy |
| Hydrolysis Product (Methanesulfonic Acid) | MsCl reacts with water to form methanesulfonic acid and HCl.[9] Avoidance: Strictly adhere to anhydrous reaction conditions.[5][9] |
| Alkyl Chloride | The chloride ion generated during the reaction can displace the newly formed mesylate group, especially with primary and secondary alcohols.[12] Avoidance: Use methanesulfonic anhydride instead of MsCl.[12] Running the reaction at low temperatures (e.g., 0°C) can also minimize this side reaction. |
| Elimination Product (Alkene) | Strong, non-nucleophilic bases can promote the elimination of the mesylate group to form an alkene.[2][6] Avoidance: Use a weaker base like pyridine, especially at lower temperatures. Add the MsCl slowly to the mixture of the nucleophile and base to ensure it reacts before elimination can occur.[13] |
| Double Sulfonylation (for primary amines) | Primary amines can react with two equivalents of MsCl. Avoidance: Use a controlled stoichiometry, adding the MsCl slowly to an excess of the amine at a low temperature.[5] |
| Sulfene Formation and Polymerization | Strong bases can promote the elimination of HCl from MsCl to form a highly reactive sulfene intermediate, which can polymerize or react non-selectively.[5][6][14] Avoidance: Use a weaker base or add the MsCl to the mixture of the nucleophile and base at a reduced temperature (e.g., 0°C).[5] |
A general troubleshooting workflow for unexpected side products is illustrated below.
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
Work-up and Purification
Q6: How can I remove unreacted methanesulfonyl chloride and other impurities during work-up?
Excess MsCl can be quenched by washing the reaction mixture with a cold, dilute aqueous base like sodium bicarbonate.[15] A typical aqueous work-up involves sequential washing with dilute acid (e.g., 1M HCl) to remove basic impurities like triethylamine, followed by water and brine to remove water-soluble byproducts.[10][13] The desired mesylated product can then be isolated by extraction with an organic solvent, drying, and concentration.[10][15] If impurities persist, purification by column chromatography is often necessary.[11][13]
Experimental Protocols
General Protocol for Mesylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Add the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 equivalents) to an oven-dried round-bottom flask containing a magnetic stir bar.[15] Dissolve the solids in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[1][15]
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice-water bath.[5][15]
-
Reagent Addition: In a separate flask, dissolve methanesulfonyl chloride (1.1 - 1.2 equivalents) in a minimal amount of the anhydrous solvent.[5][15] Add this solution dropwise to the stirring alcohol solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes to 2 hours.[15] Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-12 hours.[5][10]
-
Work-up: Once the reaction is complete, quench by adding cold water or a saturated aqueous solution of ammonium chloride.[15] Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[15]
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10][13] Further purification can be achieved by column chromatography if necessary.
The workflow for this experimental protocol is visualized below.
Caption: A step-by-step workflow for a typical mesylation reaction.
Reaction Mechanisms
The conversion of an alcohol to a mesylate is a key transformation that proceeds through a nucleophilic attack of the alcohol on the highly electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial for deprotonating the alcohol and neutralizing the HCl byproduct.
Caption: Simplified mechanism of alcohol mesylation.
References
- 1. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 2. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
stability and degradation of 10-undecyl methane sulfonate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 10-undecyl methane sulfonate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of alkyl methanesulfonates, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the cleavage of the ester bond to yield 10-undecen-1-ol and methanesulfonic acid. Other potential degradation routes, although less commonly observed for simple alkyl sulfonates, include thermal decomposition at elevated temperatures and photodegradation upon exposure to UV light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The hydrolysis of methanesulfonate esters is influenced by pH. Generally, the rate of hydrolysis for alkyl methanesulfonates is significant in both acidic and basic conditions, while being slowest in a neutral to slightly acidic pH range. For some methanesulfonate esters, the hydrolysis rate is dominated by the neutral (water-mediated) reaction across a pH range of approximately 7 to 10.[1][2] It is crucial to determine the optimal pH for your specific application to minimize degradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products from hydrolysis are 10-undecen-1-ol and methanesulfonic acid. Under conditions of thermal stress, a wider range of smaller molecules could be formed through cleavage of the undecyl chain. Photodegradation may also lead to a variety of radical-mediated breakdown products.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing is recommended. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the terminal double bond.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.
-
Check Solvent Purity: Use high-purity, dry solvents for preparing solutions. The presence of water can initiate hydrolysis.[3]
-
pH of Aqueous Solutions: If working with aqueous buffers, measure and adjust the pH to a range where the compound is most stable (typically neutral to slightly acidic).
-
Analyze for Degradation Products: Use analytical techniques such as HPLC-MS to check for the presence of 10-undecen-1-ol and methanesulfonic acid in your sample.[4][5][6]
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: On-column degradation or degradation in the analytical sample.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples immediately before analysis. If samples need to be stored, keep them at a low temperature (e.g., in an autosampler at 4 °C).
-
Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of the compound.
-
Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.
-
Injection Volume and Concentration: High concentrations can sometimes lead to on-column issues. Try injecting a smaller volume or a more dilute sample.
-
Data on Stability of Alkyl Methanesulfonates
The following tables summarize general stability data for alkyl methanesulfonates based on available literature. Note that specific quantitative data for this compound is limited, and these tables provide data for analogous compounds.
Table 1: General pH Stability of Alkyl Methanesulfonates
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis |
| Neutral (pH 6-8) | Moderate to High | Slow hydrolysis |
| Basic (pH > 9) | Low | Base-catalyzed hydrolysis |
Table 2: Factors Influencing the Stability of Alkyl Methanesulfonates
| Factor | Effect on Stability | Notes |
| Temperature | Increased temperature accelerates degradation. | Thermal decomposition can occur at high temperatures.[7] |
| Water Content | Increased water content promotes hydrolysis.[3] | Use of dry solvents is recommended. |
| Light Exposure | UV light may induce photodegradation.[8] | Protect from light during storage and handling. |
| Presence of Nucleophiles | Nucleophiles can displace the methanesulfonate group. | Avoid strong nucleophiles in the reaction mixture unless intended. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and the formation of 10-undecen-1-ol.[4][5][6]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH and temperature.
Protocol 2: Analytical Method for Stability Testing using HPLC-MS
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS/MS).[4]
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Mass spectrometry in either positive or negative ion mode, depending on the ionization efficiency of the parent compound and its degradation products. Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.[4]
-
Quantification: Use a calibration curve prepared with a reference standard of this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pqri.org [pqri.org]
- 4. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into perfluorooctane sulfonate photodegradation in a catalyst-free aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 10-Undecyl Methane Sulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 10-undecyl methane sulfonate. Our aim is to facilitate a smooth and efficient purification process, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 10-undecen-1-ol.[1] Other potential impurities may include residual reagents from the synthesis, such as triethylamine and methanesulfonyl chloride, as well as byproducts from side reactions. In some cases, hydrolysis of the sulfonate ester can occur, leading to the formation of methanesulfonic acid and 10-undecen-1-ol.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process, particularly during column chromatography.[2] By comparing the spots of the collected fractions to the crude mixture and a pure standard (if available), you can identify the fractions containing the purified this compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to assess the purity of the final product.[3][4]
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, this compound should be stored in a freezer.[5][6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which could lead to hydrolysis.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, sulfonate esters can be sensitive to both acidic and basic conditions, which can lead to hydrolysis.[7] Strong acidic conditions can promote the formation of sulfonate ester impurities if alcohols are present as solvents.[8][9] Alkaline conditions can also facilitate the hydrolysis of the ester.[7] Therefore, it is crucial to control the pH during purification and workup steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product degradation during silica gel column chromatography. | The silica gel is too acidic, causing hydrolysis of the sulfonate ester. | Use deactivated silica gel. This can be prepared by making a slurry of silica gel with a solvent containing a small amount of a base like triethylamine (0.1-1%). Alternatively, consider using a less acidic stationary phase such as alumina (neutral or basic).[8] |
| The product is not eluting from the column or is eluting very slowly. | The solvent system (eluent) is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is highly recommended to first determine an optimal solvent system using TLC.[8] |
| Co-elution of the product with the starting material (10-undecen-1-ol). | The polarity difference between the product and the impurity is not sufficient for separation with the current solvent system. | Optimize the solvent system. A less polar solvent system may increase the separation. Gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also be effective. |
| Low yield of the purified product after recrystallization. | The chosen solvent is not ideal; either the product is too soluble at low temperatures, or not soluble enough at high temperatures. | Perform small-scale solubility tests with a variety of solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when heated. |
| Presence of residual triethylamine hydrochloride in the final product. | Inadequate washing during the workup process. | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove residual triethylamine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. |
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound by column chromatography. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Analytical Method |
| Purity of Crude Product | 85-95% | HPLC/GC |
| Purity after Column Chromatography | >98% | HPLC/GC |
| Yield after Purification | 70-90% | Gravimetric |
| Typical Impurity Levels (Post-Purification) | ||
| 10-undecen-1-ol | <0.5% | GC-MS |
| Residual Solvents | <0.1% | Headspace GC |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude product.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the packed silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the column.
3. Elution:
- Begin elution with the low-polarity solvent system.
- Collect fractions and monitor the separation using TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
4. Isolation of the Purified Product:
- Combine the fractions containing the pure product as determined by TLC analysis.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
1. Instrument and Column:
- High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase:
- A gradient of Mobile Phase A (e.g., 0.1% orthophosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).[4]
3. Method Parameters:
- Flow rate: 1.0 mL/min.
- Column temperature: 40 °C.
- Injection volume: 20 µL.
- Detection wavelength: 220 nm.
4. Sample Preparation:
- Accurately weigh and dissolve a sample of the purified product in a suitable diluent (e.g., acetonitrile) to a known concentration.
5. Analysis:
- Inject the sample and run the HPLC method.
- Determine the purity by calculating the peak area percentage of the main product peak relative to the total peak area.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. larodan.com [larodan.com]
- 6. larodan.com [larodan.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 10-Undecenyl Methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 10-undecenyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for the large-scale preparation of 10-undecenyl methanesulfonate?
The most common and scalable method for synthesizing 10-undecenyl methanesulfonate is through the mesylation of the corresponding primary alcohol, 10-undecen-1-ol. This reaction involves treating 10-undecen-1-ol with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O), in the presence of a non-nucleophilic base.
Q2: What are the recommended starting materials and reagents for this synthesis?
High-purity starting materials are crucial for a successful and clean reaction. Key reagents include:
-
Substrate: 10-Undecen-1-ol (>98% purity)
-
Mesylating Agent: Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride (Ms₂O)
-
Base: Triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene are preferred.
Q3: What are the critical process parameters to control during the reaction?
Temperature control is paramount due to the exothermic nature of the mesylation reaction. Maintaining a low temperature, typically between 0°C and -10°C, is essential to minimize side reactions and prevent potential runaway reactions.[1] Efficient stirring is also critical to ensure proper mixing and heat transfer, especially in large-scale reactors.
Q4: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The product, 10-undecenyl methanesulfonate, is less polar than the starting alcohol and will have a higher Rf value. The reaction is considered complete when the 10-undecen-1-ol spot is no longer visible on the TLC plate. For more quantitative in-process control, techniques like quantitative NMR (qNMR) or HPLC can be employed to track the consumption of the starting material and the formation of the product.[2][3]
Q5: What is the typical work-up and purification procedure for 10-undecenyl methanesulfonate on a large scale?
The work-up procedure generally involves quenching the reaction with an aqueous solution to remove the amine hydrochloride salt and excess base. A typical sequence includes washing the organic layer with:
-
Cold water
-
Cold dilute acid (e.g., 10% HCl)
-
Saturated sodium bicarbonate solution
-
Brine
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. For high-purity material, purification by column chromatography on silica gel is often necessary.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Low Reagent Purity | Ensure all reagents, especially the mesylating agent and the base, are of high purity and anhydrous. |
| Insufficient Reagents | Use a slight excess of the mesylating agent (e.g., 1.1-1.2 equivalents) and the base (e.g., 1.5 equivalents). For large-scale reactions (~1.0 mole), the excess of triethylamine may be reduced to 20%.[1] |
| Low Reaction Temperature | While low temperatures are crucial for control, if the reaction is sluggish, consider allowing the temperature to slowly rise to room temperature after the initial addition of the mesylating agent. |
| Poor Mixing | Ensure efficient and vigorous stirring throughout the reaction, especially during the addition of reagents in a large reactor. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Mitigation Strategy |
| 10-Undecenyl Chloride | Detected by GC-MS or NMR. | This byproduct is more common when using methanesulfonyl chloride. Consider using methanesulfonic anhydride as the mesylating agent. Maintain a low reaction temperature. |
| Elimination Product (Undecadiene) | Can be observed on TLC or by NMR. | This is favored by higher temperatures and stronger, bulkier bases. Maintain a low reaction temperature and consider using a less hindered base like pyridine. |
| Unreacted Starting Material | Lower Rf spot on TLC compared to the product. | Refer to the "Slow or Incomplete Reaction" troubleshooting guide. |
Issue 3: Difficult Work-up and Purification
| Problem | Possible Cause | Solution |
| Emulsion Formation during Aqueous Wash | Insufficient phase separation. | Add brine to the aqueous layer to increase its ionic strength and "break" the emulsion. |
| Product Loss during Extraction | The product has some water solubility. | Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Co-elution of Impurities during Chromatography | Similar polarity of product and impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Data Presentation
Table 1: Typical Reaction Conditions for Large-Scale Synthesis of 10-Undecenyl Methanesulfonate
| Parameter | Recommended Range | Notes |
| Scale | 1.0 - 10.0 mol | |
| 10-Undecen-1-ol | 1.0 equivalent | |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents | A 10% excess is a good starting point.[1] |
| Triethylamine | 1.2 - 1.5 equivalents | For larger scale (~1.0 mole), a 20% excess can be sufficient.[1] |
| Solvent (DCM) | 5 - 10 L/kg of alcohol | Ensure sufficient dilution for efficient stirring and heat transfer. |
| Reaction Temperature | 0°C to -10°C | Critical for controlling exotherm and minimizing side reactions.[1] |
| Addition Time of MsCl | 30 - 60 minutes | Slow, controlled addition is crucial for temperature management. |
| Reaction Time | 15 - 60 minutes after addition | Monitor by TLC for completion. |
| Stirring Speed | Sufficient to maintain a vortex | Ensure good mixing. |
Table 2: In-Process Analytical Methods
| Technique | Purpose | Typical Parameters |
| TLC | Reaction monitoring | Mobile Phase: Ethyl acetate/Hexane (e.g., 20:80). Visualization: Potassium permanganate stain. |
| qNMR | Quantitative analysis of reaction conversion | Solvent: CDCl₃. Internal Standard: e.g., 1,3,5-trimethoxybenzene. Monitor the disappearance of the alcohol proton signals and the appearance of the mesylate proton signals.[2][4] |
| HPLC | Purity assessment and impurity profiling | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV (if derivatized) or ELSD/CAD.[3] |
Experimental Protocols
Detailed Methodology for the Synthesis of 10-Undecenyl Methanesulfonate (Illustrative 1 mole scale)
-
Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 10-undecen-1-ol (170.3 g, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L).
-
Cooling: The reactor contents are cooled to 0°C with agitation.
-
Base Addition: Triethylamine (121.4 g, 1.2 mol) is added to the stirred solution.
-
Mesylating Agent Addition: Methanesulfonyl chloride (126.0 g, 1.1 mol) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: The reaction mixture is stirred at 0°C for an additional 30 minutes after the addition is complete. The progress of the reaction is monitored by TLC.
-
Work-up:
-
The reaction is quenched by the slow addition of cold water (1 L).
-
The layers are separated.
-
The organic layer is washed successively with cold 1 M HCl (1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 10-undecenyl methanesulfonate.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 10-undecenyl methanesulfonate.
Caption: Troubleshooting logic for common issues in mesylation reactions.
References
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. emerypharma.com [emerypharma.com]
- 3. CN107305202A - The HPLC methods and impurity that analysis methanesulfonic acid pleasure is cut down for Buddhist nun and its preparation impurity make the purposes of reference standard - Google Patents [patents.google.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Technical Support Center: Optimizing Mesylation Reactions Through Base Selection
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the critical role of base selection in the efficiency of mesylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during mesylation reactions, with a focus on how the choice of base can resolve these problems.
| Problem | Potential Cause Related to Base | Suggested Solution |
| Low or No Yield of Mesylate | Insufficient Basicity: The base may not be strong enough to effectively neutralize the HCl byproduct, leading to a stall in the reaction. | Switch to a stronger base. For example, if pyridine is ineffective, consider using triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Base-Induced Decomposition: The chosen base might be too strong or nucleophilic, leading to decomposition of the starting material or the mesylate product. | Use a less nucleophilic, sterically hindered base like DIPEA. For sensitive substrates, a weaker base like pyridine might be preferable. | |
| Formation of Alkyl Chloride Byproduct | Reaction with Mesyl Chloride: This is a common side reaction when using methanesulfonyl chloride (MsCl). The chloride ion generated can displace the mesylate.[1] | Consider using methanesulfonic anhydride instead of MsCl, as it does not produce chloride ions.[1] Alternatively, running the reaction at lower temperatures can minimize this side reaction. |
| Formation of Elimination Byproducts | Strongly Basic Conditions: The base can promote elimination, especially with secondary or tertiary alcohols where the resulting alkene is stable.[2] | Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Running the reaction at a lower temperature can also disfavor elimination. |
| Slow or Stalled Reaction | Steric Hindrance: A bulky base may have difficulty accessing the proton on the intermediate, especially with a sterically hindered alcohol.[3][4] | If the alcohol is hindered, a less hindered base like pyridine might be more effective than triethylamine.[5] |
| Inappropriate pKa: The base's pKa might not be optimal for the specific substrate and reaction conditions. | Refer to the pKa values of common bases to select one that is strong enough to drive the reaction but not so strong as to cause side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a mesylation reaction?
A base in a mesylation reaction serves two primary purposes. Firstly, it deprotonates the alcohol, increasing its nucleophilicity to attack the methanesulfonyl chloride. Secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the accumulation of acid which could lead to side reactions or decomposition of acid-sensitive functional groups.[6]
Q2: What are some common bases used for mesylation and how do they compare?
Commonly used bases for mesylation include tertiary amines such as triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA).[7]
| Base | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics & Use Cases |
| Pyridine | ~5.2 | Low | A relatively weak and non-nucleophilic base. Good for sensitive substrates where stronger bases might cause side reactions.[8][9] |
| Triethylamine (TEA) | ~10.7 | Moderate | A stronger, commonly used base that is effective for most primary and secondary alcohols.[7][8][9] Can promote the "sulfene" mechanism.[8][9] |
| Diisopropylethylamine (DIPEA) | ~10.7 | High | A non-nucleophilic, sterically hindered base. Useful for preventing elimination side reactions, especially with sensitive substrates.[7] |
| 2,6-Lutidine | ~6.7 | Moderate | A sterically hindered pyridine derivative that is a weak, non-nucleophilic base. It is often used to suppress side reactions.[10] |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Low | Typically used as a nucleophilic catalyst in small amounts alongside a stoichiometric base like TEA, especially for hindered alcohols.[11][12] |
Q3: How does the choice of base affect the reaction mechanism?
The choice of base can influence whether the reaction proceeds through a direct displacement on the sulfur atom or via a "sulfene" intermediate.
-
Direct Displacement: Weaker bases like pyridine tend to favor a mechanism where the alcohol directly attacks the sulfur atom of the methanesulfonyl chloride.[13]
-
Sulfene Formation: Stronger, non-nucleophilic bases like triethylamine can deprotonate the methyl group of methanesulfonyl chloride, leading to the formation of a highly reactive sulfene intermediate (H₂C=SO₂).[8][9] This intermediate is then rapidly trapped by the alcohol. This pathway is not possible with tosyl chloride due to the absence of alpha-protons.[8][9]
Q4: My alcohol is sterically hindered. Which base should I choose?
For sterically hindered alcohols, acylation can be slow.[11][14] Using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) along with a stoichiometric amount of a tertiary amine like triethylamine can significantly accelerate the reaction.[11][15] DMAP acts as a potent nucleophilic catalyst.[16] In some cases, a less hindered base like pyridine may be more effective than a bulkier base like triethylamine.[5]
Q5: Can the base lead to unwanted side reactions?
Yes, the choice of base is critical in minimizing side reactions.
-
Elimination: Strong bases can promote E2 elimination, especially with secondary and tertiary alcohols.[2] Using a sterically hindered, non-nucleophilic base like DIPEA can mitigate this.
-
Alkyl Chloride Formation: While not directly caused by the base, the chloride ion generated from methanesulfonyl chloride can compete with the alcohol, leading to an alkyl chloride byproduct.[1] This can sometimes be influenced by the reaction conditions promoted by the base. Using methanesulfonic anhydride can prevent this issue.[1]
Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol using Triethylamine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the primary alcohol (1.0 eq.) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the cooled solution and stir for 5-10 minutes.[7]
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[7]
-
Workup: Once the reaction is complete, quench by adding cold water. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[2][10] The product can be further purified by column chromatography if necessary.
Visualizations
Caption: General overview of a mesylation reaction.
Caption: Competing mechanistic pathways in mesylation.
Caption: Troubleshooting workflow for base selection.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. echemi.com [echemi.com]
- 9. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Undec-10-en-1-yl Methanesulfonate
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the identity, purity, and stability of a compound. This guide provides a detailed comparison of the primary spectroscopic methods used to elucidate and confirm the structure of undec-10-en-1-yl methanesulfonate (CAS 52355-50-7), an important organic intermediate. The molecular structure is CH₃SO₂O(CH₂)₉CH=CH₂. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting expected data, detailed experimental protocols, and a comparison with alternative methods.
Primary Spectroscopic Methods for Structural Elucidation
A multi-technique approach, integrating data from NMR, IR, and MS, is the most robust strategy for structural confirmation.[1] Each method provides a unique and complementary piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and overall molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Expected ¹H and ¹³C NMR Data
For undec-10-en-1-yl methanesulfonate, the following signals are predicted in a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment (Structure: CH₃(a)-SO₂-O-CH₂(b)-(CH₂)₇(c)-CH₂(d)-CH(e)=CH₂(f)) | ¹H NMR | ¹³C NMR |
| (a) CH₃-SO₂ | ~3.0 ppm (singlet, 3H) | ~38 ppm |
| (b) -O-CH₂- | ~4.2 ppm (triplet, 2H) | ~70 ppm |
| (c) -(CH₂)₇- | ~1.2-1.8 ppm (multiplet, 14H) | ~25-30 ppm |
| (d) -CH₂-CH= (Allylic) | ~2.0 ppm (quartet, 2H) | ~34 ppm |
| (e) -CH=CH₂ | ~5.8 ppm (multiplet, 1H) | ~139 ppm |
| (f) -CH=CH₂ | ~5.0 ppm (multiplet, 2H) | ~114 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[3][4] The methylene protons of the long alkyl chain will appear as a complex multiplet in the 1.2-1.8 ppm range.[5] The methyl protons of the methanesulfonate group appear as a distinct singlet, while the protons on the carbon adjacent to the sulfonate ester are shifted significantly downfield due to the electron-withdrawing effect of the oxygen and sulfonyl group.[6][7] The terminal alkene protons produce characteristic signals in the 4.9-5.9 ppm region.[5]
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expected IR Absorption Bands
The key functional groups in undec-10-en-1-yl methanesulfonate are the sulfonate ester (R-O-SO₂-R'), the alkyl chain (C-H), and the terminal alkene (C=C, =C-H).
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| =C-H Stretch (alkene) | ~3077 | Medium |
| C-H Stretch (alkane) | 2850-2960 | Strong |
| C=C Stretch (alkene) | ~1641 | Medium-Weak |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1175 | Strong |
| C-O Stretch | ~1000 | Strong |
| S-O Stretch | 700-900 | Strong |
Data compiled from various sources.[8][9][10] The most diagnostic peaks are the two strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonate ester group.[9][10] The presence of C-H stretching vibrations just above 3000 cm⁻¹ confirms the alkene group.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.[12]
Expected Mass Spectrometry Data
The molecular formula of undec-10-en-1-yl methanesulfonate is C₁₂H₂₄O₃S, giving it a molecular weight of 248.38 g/mol .[13][14]
Table 3: Predicted Key m/z Peaks in Mass Spectrum
| m/z Value | Proposed Fragment | Significance |
| 248 | [C₁₂H₂₄O₃S]⁺ | Molecular Ion (M⁺) |
| 153 | [C₁₁H₂₁]⁺ | Loss of [•SO₃CH₃] |
| 97 | [(HO)₂SOCH₃]⁺ | Common rearrangement fragment for alkyl sulfonates |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
The fragmentation of alkyl methanesulfonates often involves cleavage at the C-O and S-O bonds.[12][15] The observation of the molecular ion peak at m/z 248 confirms the molecular weight. The fragmentation pattern, particularly the presence of the alkyl cation at m/z 153 and the characteristic sulfonate fragments, provides strong evidence for the proposed structure.[12]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of undec-10-en-1-yl methanesulfonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information on the type of carbon (CH₃, CH₂, CH). A longer acquisition time with more scans (e.g., 512-1024) is typically required due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.[16]
Protocol 2: IR Spectroscopy
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide crystal.
-
Background Scan : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.[11]
-
Sample Analysis : Place a small drop of the neat liquid sample of undec-10-en-1-yl methanesulfonate directly onto the center of the ATR crystal.
-
Data Acquisition : Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry
-
Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system or a mass spectrometer with a direct infusion electrospray ionization (ESI) source.[17][18]
-
GC-MS Method :
-
Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or hexane.
-
Chromatography : Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., start at 100°C, ramp to 280°C at 10°C/min). Helium is typically used as the carrier gas.
-
Mass Analysis : The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Acquire spectra over a mass range of m/z 40-400.
-
-
Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Mandatory Visualization
The following diagram illustrates the integrated workflow for the structural confirmation of undec-10-en-1-yl methanesulfonate.
Caption: Workflow for structural confirmation of undec-10-en-1-yl methanesulfonate.
Comparison with Alternative Methods
While NMR, IR, and MS are the primary tools, other methods can provide supplementary information.
Table 4: Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| NMR, IR, MS (Combined) | Comprehensive structural data (connectivity, functional groups, MW). | Provides unambiguous structure proof. | Requires multiple, specialized instruments. |
| Elemental Analysis | Percent composition of C, H, S. Confirms empirical/molecular formula. | High accuracy for elemental ratios. | Does not provide information on connectivity or functional groups; cannot distinguish isomers. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides definitive atomic coordinates and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state. |
In practice, elemental analysis can be a valuable orthogonal technique to confirm the molecular formula derived from mass spectrometry. However, it provides no information about the arrangement of atoms. X-ray crystallography is the gold standard for absolute structure determination but is only applicable if the compound can be crystallized.
Conclusion
The structural confirmation of undec-10-en-1-yl methanesulfonate is most effectively and reliably achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR defines the carbon-hydrogen skeleton and atom connectivity, IR confirms the presence of key functional groups like the sulfonate ester and alkene, and MS establishes the molecular weight and provides corroborating structural evidence through fragmentation analysis. By integrating the data from these three powerful techniques, researchers can achieve an unambiguous and comprehensive structural elucidation, a cornerstone of chemical and pharmaceutical development.
References
- 1. Spectroscopy and Structure Determination: An Introduction [studypug.com]
- 2. jchps.com [jchps.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Ethyl methanesulfonate(62-50-0) 1H NMR spectrum [chemicalbook.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. larodan.com [larodan.com]
- 14. Undec-10-EN-1-YL methanesulfonate | C12H24O3S | CID 10490807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
comparing the efficacy of different leaving groups for long-chain alkylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Long-chain alkylation, a fundamental transformation, is critically dependent on the nature of the leaving group attached to the alkyl substrate. This guide provides an objective comparison of the efficacy of common leaving groups—halides (iodide, bromide, chloride), tosylates, and mesylates—in the context of long-chain alkylation, supported by established chemical principles and supplemented with representative experimental protocols.
Principles of Leaving Group Ability in S(_N)2 Reactions
Long-chain alkylations predominantly proceed via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs. The rate of an S(_N)2 reaction is highly sensitive to the ability of the leaving group to stabilize the developing negative charge in the transition state.
A good leaving group is typically the conjugate base of a strong acid.[1] This is because strong acids have weak conjugate bases, indicating that the departing group is stable on its own and less likely to re-initiate a reverse reaction. The stability of the anionic leaving group is influenced by several factors, including:
-
Basicity: Weaker bases are better leaving groups.
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge, enhancing stability.
-
Resonance: Leaving groups that can delocalize the negative charge through resonance are highly stabilized and thus excellent leaving groups.
Based on these principles, a general qualitative trend for leaving group ability in S(_N)2 reactions can be established:
Triflate (OTf) > Tosylate (OTs) (\approx) Mesylate (OMs) > Iodide (I) > Bromide (Br) > Chloride (Cl) >> Fluoride (F)
Sulfonates like tosylates and mesylates are excellent leaving groups due to the extensive resonance delocalization of the negative charge across the sulfonate group.[2] Among the halides, iodide is the best leaving group as it is the largest and most polarizable, and its conjugate acid (HI) is the strongest hydrohalic acid.[1]
Quantitative Comparison of Leaving Group Efficacy
While the qualitative trend is well-established, the quantitative differences in reactivity are crucial for selecting the optimal substrate for a specific synthetic challenge. The following table summarizes the relative reactivity of various leaving groups in S(_N)2 reactions. It is important to note that direct comparative studies on a single long-chain alkyl substrate under identical conditions are not abundant in the literature. The data presented here is a composite from various sources, primarily focusing on shorter-chain alkyl systems which are generally accepted to be representative of the behavior of long-chain primary alkyl substrates in S(_N)2 reactions.
| Leaving Group | Substrate Example | Nucleophile | Solvent | Relative Rate |
| Tosylate (OTs) | Ethyl Tosylate | CN⁻ | DMF | 0.1[1] |
| Bromide (Br) | Ethyl Bromide | CN⁻ | DMF | 1.0[1] |
| Chloride (Cl) | Ethyl Chloride | I⁻ | Acetone | 0.002 |
| Iodide (I) | Ethyl Iodide | I⁻ | Acetone | 1.0 |
Note: The relative rates can be influenced by the specific nucleophile, solvent, and temperature. The data from Westaway and co-workers for the ethyl system with cyanide as the nucleophile shows bromide to be a better leaving group than tosylate in that specific context, highlighting that while the general trend holds, specific reaction conditions can influence relative reactivity.[1]
Experimental Protocols
Detailed methodologies are provided below for the preparation of long-chain alkyl substrates with different leaving groups from a common precursor, a long-chain alcohol, and a general protocol for a subsequent S(_N)2 alkylation reaction (Williamson Ether Synthesis).
Protocol 1: Synthesis of 1-Bromododecane from 1-Dodecanol
This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.
Materials:
-
1-Dodecanol
-
Phosphorus tribromide (PBr(_3))
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.33 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and carefully pour it over ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromododecane.
Protocol 2: Synthesis of 1-Dodecyl Tosylate from 1-Dodecanol
This protocol details the conversion of a primary alcohol to an alkyl tosylate using tosyl chloride in the presence of a base.[3]
Materials:
-
1-Dodecanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve 1-dodecanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-dodecyl tosylate.
Protocol 3: Comparative Alkylation via Williamson Ether Synthesis
This general protocol can be used to compare the efficacy of different long-chain alkyl substrates in an S(_N)2 reaction with an alkoxide nucleophile.
Materials:
-
Long-chain alkyl substrate (e.g., 1-bromododecane, 1-iodododecane, 1-dodecyl tosylate)
-
Sodium phenoxide (or another suitable alkoxide)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Sodium hydroxide solution (1 M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium phenoxide in anhydrous DMF.
-
Add the long-chain alkyl substrate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for a set period (e.g., 24 hours). To determine reaction rates, aliquots can be taken at various time points and analyzed by GC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the resulting ether product by weighing and characterize by NMR and/or GC-MS. By running parallel reactions with different leaving groups under identical conditions, a direct comparison of their efficacy can be made based on the reaction yield and/or rate.
Visualizing Reaction Pathways and Concepts
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized S(_N)2 reaction mechanism.
Caption: Factors influencing leaving group ability.
Caption: Workflow for comparing leaving groups.
Conclusion
The choice of a leaving group is a critical parameter in designing efficient long-chain alkylation reactions. While halides are commonly employed, sulfonate esters such as tosylates and mesylates are generally superior leaving groups due to resonance stabilization, often leading to faster reaction rates and higher yields. However, the relative reactivity can be influenced by specific reaction conditions. For primary long-chain alkyl substrates where the S(_N)2 pathway is favored, tosylates and iodides typically offer the highest reactivity. The provided experimental protocols offer a framework for the preparation of various long-chain alkyl substrates and their subsequent comparative evaluation in a typical alkylation reaction, enabling researchers to make informed decisions for their specific synthetic needs.
References
A Comparative Guide to Analytical Techniques for the Quantification of 10-Undecyl Methane Sulfonate
For researchers, scientists, and drug development professionals, the accurate quantification of alkyl methanesulfonates, such as 10-undecyl methane sulfonate, is critical, particularly due to their potential as genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical techniques, supported by experimental data from related alkyl sulfonates, to assist in method selection and development for the quantification of this compound.
The primary analytical challenges in quantifying this compound lie in achieving sufficient sensitivity to meet regulatory limits for GTIs and effectively separating the analyte from the API matrix. The most common and effective techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) with UV or conductivity detection can also be employed, though often with higher limits of detection.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of commonly used methods for the analysis of alkyl methanesulfonates, which can be adapted for this compound.
| Technique | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS/MS | Separation of volatile compounds followed by mass analysis. | 0.10–1.05 ng/mL[1] | High sensitivity and selectivity, especially with Multiple Reaction Monitoring (MRM).[1] | May require derivatization for less volatile compounds; potential for thermal degradation. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | 0.4 µg/g (for methyl and ethyl methanesulfonate)[2][3] | Applicable to a wide range of polarities and volatilities; high sensitivity and specificity.[2][4] | Matrix effects can suppress or enhance ionization. |
| Derivatization LC/MS | Chemical modification to improve chromatographic retention and/or MS response. | 1-2 ppm[5] | Enhances sensitivity and allows for separation from interfering API peaks using HILIC.[5] | Adds complexity to sample preparation; potential for incomplete reaction. |
| HPLC with Conductivity Detection | Separation by reverse-phase HPLC with detection based on the electrical conductivity of the eluent. | Method is characterized by simplicity, rapidity, and sensitivity, though specific LOQ is not provided.[6] | Simple and rapid.[6] | Lower sensitivity and selectivity compared to MS methods; requires an ionic analyte. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for GC-MS and LC-MS techniques that can serve as a starting point for the quantification of this compound.
1. Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)
This method is highly sensitive for the trace determination of alkyl sulfonate esters in drug substances.[1]
-
Sample Preparation:
-
Dissolve the API sample in a suitable solvent such as dichloromethane (DCM), acetonitrile (ACN), or ethyl acetate (EtOAc) to a final concentration of 5 mg/mL.[1]
-
Spike with an appropriate internal standard if necessary.
-
-
GC-MS/MS Conditions:
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm) or equivalent.[7]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: Initiate at a suitable temperature (e.g., 40-80°C), followed by a temperature ramp to ensure separation from other components and elution of this compound.
-
Ionization Mode: Electron Ionization (EI).
-
MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 2.0–100 ng/mL).[1] A correlation coefficient (r) of >0.99 is desirable.[1]
-
Accuracy: Perform recovery studies by spiking the API matrix with known concentrations of the analyte. Recoveries are typically expected to be within 75-120%.[1]
-
Precision: Assess by repeated injections of a standard solution; the relative standard deviation (RSD) should ideally be less than 15%.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is suitable for the analysis of alkyl methanesulfonates without the need for derivatization and is applicable to a broad range of APIs.[2][4]
-
Sample Preparation:
-
Dissolve the API sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a specified concentration.
-
-
LC-MS/MS Conditions:
-
Column: A C18 column (e.g., Zorbax SB C18, 150 × 4.6 mm, 3.5 µm) is commonly used.[2][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for this compound.
-
MS Mode: Multiple Reaction Monitoring (MRM) to ensure specificity and achieve low detection limits.
-
-
Validation Parameters:
-
Linearity: Prepare a calibration curve over a range that covers the expected concentration of the impurity. A correlation coefficient of >0.99 is expected.[2]
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. For similar analytes, LOQs of around 0.4 µg/g have been achieved.[2][3]
-
Accuracy: Evaluate through recovery studies in the API matrix, with acceptance criteria typically between 80% and 120%.[2][3]
-
3. Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC/MS)
This approach is particularly useful when the analyte has poor retention on reverse-phase columns or to enhance sensitivity.[5]
-
Derivatization:
-
React the sample containing this compound with a derivatizing agent such as trimethylamine to form a quaternary ammonium derivative.[5] This increases the polarity of the analyte.
-
-
LC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used to retain the polar derivative.[5]
-
Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) and a low aqueous buffer content.
-
-
MS Detection:
-
ESI in positive ion mode is used to detect the positively charged derivative.
-
-
Advantages of this approach:
Workflow and Data Visualization
To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical stages.
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between the analyte and various quantitative analytical techniques.
References
- 1. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rroij.com [rroij.com]
Comparative Analysis of 10-Undecyl Methane Sulfonate: A Guide to Understanding Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-undecyl methane sulfonate, focusing on its potential cross-reactivity with biological macromolecules. Due to the limited direct experimental data on this compound, this guide leverages information on analogous short- and long-chain alkyl methanesulfonates to infer its reactivity profile and compare it with other well-characterized alkylating agents.
Introduction to this compound
This compound is an ester of methanesulfonic acid with a long aliphatic chain.[1] Methane sulfonates are recognized for their utility as alkylating agents, a property conferred by the excellent leaving group nature of the mesylate moiety.[2] While short-chain alkyl methanesulfonates are known to be DNA-reactive and potentially genotoxic, long-chain variants are less studied but may exhibit different physicochemical and toxicological properties.[2] Alkylating agents, in general, are a class of compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules, most notably DNA and proteins.[3][4] This reactivity is the basis for their use in chemotherapy but also underlies their potential for off-target effects and toxicity.[4]
Comparison of Alkylating Agents
The potential cross-reactivity of this compound can be understood by comparing its inferred properties with those of well-studied alkylating agents. The following table summarizes key characteristics.
| Feature | This compound (Inferred) | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Busulfan |
| Alkyl Chain Length | Long (C11) | Short (C1) | Short (C2) | Short (C4, bifunctional) |
| Primary Mechanism | SN2-type alkylation | SN2-type alkylation | SN2-type alkylation | SN2-type alkylation |
| Primary Targets | DNA (N7-guanine, N3-adenine), Proteins (cysteine, histidine) | DNA (N7-guanine, N3-adenine), Proteins (cysteine, histidine) | DNA (N7-guanine, N3-adenine), Proteins | DNA (intrastrand cross-links at 5'-GA-3') |
| Reactivity | Likely lower aqueous solubility and potentially slower reaction kinetics due to steric hindrance from the long alkyl chain. | High reactivity, readily methylates DNA and proteins.[5][6] | Similar to MMS, but with slightly different reaction kinetics. | Bifunctional, capable of forming DNA cross-links.[2] |
| Known Applications | Research chemical | Cancer research, model genotoxin[6] | Mutagenesis research | Cancer chemotherapy[2] |
| Potential Cross-Reactivity | Potential for non-specific alkylation of proteins and DNA. The long alkyl chain may influence membrane interactions and target accessibility. | High potential for off-target DNA and protein alkylation, leading to cytotoxicity and mutagenicity.[6][7] | Similar to MMS, with established genotoxic and mutagenic effects. | Can induce interstrand and intrastrand DNA cross-links, a key mechanism of its anti-cancer activity.[2] |
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of an alkylating agent is typically assessed by measuring its reactivity towards key biological nucleophiles, primarily DNA and specific amino acid residues in proteins.
In Vitro DNA Alkylation Assay
Objective: To determine the extent and sites of DNA alkylation by an alkylating agent.
Methodology:
-
Reaction Setup: High-purity calf thymus DNA is incubated with varying concentrations of the test compound (e.g., this compound) in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
-
DNA Hydrolysis: The DNA is then enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.
-
Analysis: The hydrolysate is analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Quantification: The amounts of alkylated adducts (e.g., N7-alkylguanine, N3-alkyladenine) are quantified by comparing their peak areas to those of known standards.
In Vitro Protein Alkylation Assay
Objective: To identify and quantify the amino acid residues modified by an alkylating agent.
Methodology:
-
Reaction Setup: A model protein (e.g., bovine serum albumin or a specific enzyme) is incubated with the test compound under physiological conditions (e.g., pH 7.4, 37°C).
-
Proteolysis: The protein is then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.
-
Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The MS/MS data is searched against the protein sequence to identify peptides with mass shifts corresponding to the addition of the alkyl group. This allows for the identification of the specific modified amino acid residues (e.g., cysteine, histidine).[1][5]
Cell-Based Cytotoxicity and Genotoxicity Assays
Objective: To assess the biological consequences of the compound's reactivity in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., a human cancer cell line or a normal cell line) is cultured.
-
Treatment: The cells are exposed to a range of concentrations of the test compound for a specified duration.
-
Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT or LDH release assay.
-
Genotoxicity Assessment: DNA damage can be evaluated using methods like the Comet assay (to detect DNA strand breaks) or by measuring the formation of micronuclei.
Visualizing Reactivity and Experimental Workflows
The following diagrams illustrate the general mechanism of action for alkylating agents and a typical workflow for assessing their cross-reactivity.
Caption: General mechanism of action for alkylating agents.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
References
- 1. Nuclear proteins damage by alkylating agents with different degrees of carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Alkylation of protein by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Performance of 10-Undecyl Methane Sulfonate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and reaction conditions is paramount to the success of synthetic endeavors. 10-Undecyl methane sulfonate (undecyl mesylate) is a key intermediate, primarily utilized to convert the hydroxyl group of 10-undecen-1-ol into an excellent leaving group for nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the performance of this compound in various solvent systems, with a focus on its reactivity, stability, and solubility, benchmarked against its most common alternative, 10-undecyl p-toluenesulfonate (undecyl tosylate).
Comparative Analysis: Mesylate vs. Tosylate as Leaving Groups
Both methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) are excellent leaving groups because they are the conjugate bases of strong acids (methanesulfonic acid and p-toluenesulfonic acid, respectively). This stability, derived from resonance delocalization of the negative charge, is the primary determinant of their effectiveness.
In the context of nucleophilic substitution reactions, the choice between a mesylate and a tosylate can influence reaction rates, yields, and even the physical properties of the intermediate. While their reactivity is often considered comparable, subtle differences exist.
Reactivity: In SN2 reactions, tosylates are sometimes reported to be slightly more reactive than mesylates. This is attributed to the electron-withdrawing nature of the tolyl group, which can make the sulfonate a slightly better leaving group. However, for primary, unhindered substrates like the 10-undecyl system, this difference in reactivity is generally minimal. In SN1 reactions, where the rate-determining step is the formation of a carbocation, the leaving group ability is also critical. Both mesylate and tosylate are highly effective at facilitating this step, and the choice between them often has a less pronounced effect on the reaction rate compared to the substrate structure and solvent polarity.
Physical Properties: A practical advantage of tosylates is that they are often crystalline solids, which can be easier to handle, purify by recrystallization, and store compared to the often-oily mesylate counterparts. The aromatic ring in the tosylate group also allows for easier visualization on TLC plates using UV light.
Solvent Effects: The choice of solvent is critical and can significantly modulate the reactivity of both undecyl mesylate and tosylate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and are effective at solvating both the leaving group anion and any potential carbocation intermediate. In SN1 reactions, polar protic solvents are favored as they stabilize the carbocation-like transition state, thus accelerating the reaction. For SN2 reactions, while they can solvate the leaving group, they can also strongly solvate the nucleophile, potentially reducing its reactivity and slowing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess a dipole moment but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions (nucleophiles). This leaves the nucleophile "bare" and highly reactive, making polar aprotic solvents ideal for SN2 reactions, leading to significantly faster reaction rates.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for nucleophilic substitution reactions involving charged species, as they cannot effectively stabilize the transition states or intermediates.
Quantitative Data Presentation
While specific experimental data for this compound is limited in the literature, the following tables provide a summary of its known physical properties and a qualitative comparison of its expected performance and that of its tosylate alternative in various solvent systems.
Table 1: Physical Properties of 10-Undecyl Sulfonates
| Property | This compound | 10-Undecyl p-Toluenesulfonate (Alternative) |
| CAS Number | 52355-50-7 | 10157-76-3 (for dodecyl tosylate as a close analog) |
| Molecular Formula | C₁₂H₂₄O₃S | C₁₈H₃₀O₃S |
| Molecular Weight | 248.38 g/mol | 334.50 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Likely a white to off-white solid |
| Purity | Commercially available at >98% | Commercially available at various purities |
Table 2: Qualitative Performance Comparison in Different Solvent Systems
| Solvent System | Reaction Type | Expected Performance of this compound | Comparative Performance of 10-Undecyl p-Toluenesulfonate |
| DMSO, DMF, Acetonitrile | SN2 | High reactivity, fast reaction rates | High reactivity, potentially slightly faster rates than mesylate |
| THF, Dichloromethane | SN2 | Moderate reactivity, generally soluble | Moderate reactivity, generally soluble, may crystallize more readily |
| Ethanol, Methanol | SN1/SN2 | Moderate reactivity, potential for solvolysis side products | Moderate reactivity, similar potential for solvolysis |
| Water | SN1 | Low solubility, slow hydrolysis may occur | Low solubility, slow hydrolysis may occur |
| Toluene, Hexane | SN2 | Low reactivity due to poor stabilization of transition state | Low reactivity due to poor stabilization of transition state |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its tosylate alternative, as well as a method for comparing their reactivity.
Protocol 1: Synthesis of this compound
Materials:
-
10-Undecen-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-undecen-1-ol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 10-Undecyl p-Toluenesulfonate (Alternative)
Materials:
-
10-Undecen-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same initial setup as in Protocol 1, dissolving 10-undecen-1-ol (1 equivalent) in anhydrous DCM or pyridine (used as both solvent and base).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC analysis shows completion.
-
If DCM was used as the solvent, dilute the reaction mixture with more DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Protocol 3: Comparative Reactivity Study in an SN2 Reaction
This protocol outlines a general method to compare the rate of substitution of this compound and 10-undecyl p-toluenesulfonate with a common nucleophile, such as sodium azide, in a polar aprotic solvent.
Materials:
-
This compound
-
10-Undecyl p-toluenesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 10-undecyl p-toluenesulfonate, sodium azide, and the internal standard in the chosen anhydrous solvent.
-
In two separate reaction vessels maintained at a constant temperature (e.g., 50 °C), add the sodium azide solution and the internal standard solution.
-
Initiate the reactions by adding the respective alkyl sulfonate solution to each vessel.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing cold water and a suitable extraction solvent (e.g., diethyl ether).
-
Vortex the vial, allow the layers to separate, and analyze the organic layer by GC-FID.
-
Monitor the disappearance of the starting alkyl sulfonate peak relative to the internal standard peak over time.
-
Plot the concentration of the alkyl sulfonate versus time to determine the reaction rate for each compound. The relative rates will provide a quantitative comparison of their leaving group ability under the chosen conditions.
Visualizations
The following diagrams illustrate the synthesis of this compound and a typical SN2 reaction pathway.
Caption: Synthesis of this compound.
A Comparative Guide to the Alkylating Potential of Short- and Long-Chain Methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylating potential of short- and long-chain methanesulfonates, supported by experimental data. Understanding the nuances of how alkyl chain length influences the reactivity and biological consequences of these compounds is critical for their application in research and drug development.
Executive Summary
Methanesulfonates are a class of alkylating agents that covalently modify biological macromolecules, most notably DNA. This alkylating ability underlies their utility as research tools and as active components in certain chemotherapeutic drugs. The length of the alkyl chain in a methanesulfonate molecule is a key determinant of its chemical reactivity and its biological effects. This guide summarizes the current understanding of how chain length, from short (methyl, ethyl) to longer chains (propyl, butyl, and beyond), impacts the mechanism of action, the profile of DNA adducts formed, and the cellular responses to the resulting DNA damage.
Mechanism of Action: A Tale of Two Reactions
The alkylating potential of methanesulfonates is governed by their ability to participate in nucleophilic substitution reactions, primarily through two distinct mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The preferred mechanism is heavily influenced by the structure of the alkyl group.
-
Short-chain methanesulfonates , such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), predominantly react via the SN2 mechanism .[1][2] This is a single-step process where the nucleophile (in the biological context, a nitrogen or oxygen atom in DNA) attacks the carbon atom at the same time as the methanesulfonate leaving group departs. This "backside attack" is favored for smaller, less sterically hindered alkyl groups.[3]
-
Long-chain and branched-chain methanesulfonates , like isopropyl methanesulfonate and 2-butyl methanesulfonate, have a greater tendency to react through the SN1 mechanism .[4][5] This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This carbocation is then rapidly attacked by a nucleophile.[2][5] The stability of the carbocation is a key factor, with tertiary and secondary carbocations being more stable and thus more likely to be formed from longer, more substituted alkyl chains.[2]
The shift from an SN2 to an SN1 mechanism with increasing alkyl chain length has profound implications for the types of DNA adducts formed. SN2 reactions favor alkylation of more nucleophilic sites, such as the N7 position of guanine and the N3 position of adenine.[6] In contrast, the highly reactive carbocation intermediate of the SN1 reaction is less selective and can react with a wider range of nucleophilic sites, including the oxygen atoms in DNA bases, such as the O6 position of guanine.[4] Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine during DNA replication.[6]
Comparative Analysis of DNA Adduct Formation
Experimental evidence reveals both commonalities and differences in the DNA adduct profiles of short- and long-chain methanesulfonates. A key finding is the consistent formation of 7-methylguanine (7MeG) regardless of the alkyl chain length of the methanesulfonate used.
A recent study employing a prediction-driven MRM-profiling strategy made a significant observation: methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), propyl methanesulfonate (PMS), and butyl methanesulfonate (BMS) all induce the formation of 7-methylguanine (7MeG) in addition to their corresponding specific alkylated DNA adducts.[7] This suggests that the longer-chain methanesulfonates may undergo a process of transesterification with endogenous methyl donors, such as S-adenosylmethionine (SAM), leading to the in situ formation of MMS.[7]
While the formation of 7MeG appears to be a common feature, the overall profile and quantity of other adducts vary with chain length.
| Alkyl Methanesulfonate | Predominant Mechanism | Major DNA Adducts | Key Findings & References |
| Methyl Methanesulfonate (MMS) | SN2 | N7-methylguanine (7MeG), N3-methyladenine (3MeA) | The most studied short-chain methanesulfonate. Primarily alkylates nitrogen atoms in purines.[6][8] |
| Ethyl Methanesulfonate (EMS) | SN2 | N7-ethylguanine, O6-ethylguanine | Shows a higher propensity for O-alkylation compared to MMS, contributing to its higher mutagenicity.[9][10] |
| Propyl Methanesulfonate (PMS) | Mixed SN1/SN2 | N7-propylguanine, O6-propylguanine, 7MeG | Exhibits a greater SN1 character than EMS, leading to increased O-alkylation. Also induces 7MeG formation.[4][7] |
| Butyl Methanesulfonate (BMS) | SN1 | N7-butylguanine, O6-butylguanine, 7MeG | Primarily reacts via an SN1 mechanism. Induces 7MeG alongside butylated adducts.[4][7] |
Cellular Response to Alkylation Damage: The DNA Damage Repair Pathway
The formation of DNA adducts by methanesulfonates triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The primary pathway responsible for repairing the types of lesions induced by these agents is the Base Excision Repair (BER) pathway.[11][12]
The BER pathway involves a series of coordinated enzymatic steps:
-
Recognition and Excision: A DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), recognizes the alkylated base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[6][13]
-
Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a single-strand break.[12]
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-sugar phosphate and fills the single-nucleotide gap. The final nick is sealed by a complex of XRCC1 and DNA Ligase III, restoring the integrity of the DNA strand.[12]
Experimental Protocols
The assessment of alkylating potential relies on a variety of in vitro and cellular assays. Below are detailed methodologies for two key experiments.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which are common consequences of DNA alkylation.
Objective: To quantify the level of DNA damage in individual cells exposed to methanesulfonates.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the short- or long-chain methanesulfonate for a defined period. Include a negative (vehicle) and a positive (e.g., a known genotoxic agent) control.
-
Cell Embedding: Harvest the cells and resuspend in low melting point agarose at 37°C. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides in a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
Alkylation Base Excision Repair (alk-BER) Assay
The alk-BER assay directly measures the formation and repair of methyl DNA adducts in the genome.
Objective: To quantify the number of alkylated bases in genomic DNA following exposure to methanesulfonates.
Principle: Genomic DNA is isolated from treated cells. The alkylated bases are converted to single-strand breaks (SSBs) by the sequential action of a DNA glycosylase (AAG) and an AP endonuclease (APE1). The resulting DNA fragments are separated by alkaline agarose gel electrophoresis, and the number of SSBs, which corresponds to the number of alkylated bases, is quantified.
Methodology:
-
Cell Exposure and DNA Isolation: Expose cells to the methanesulfonate of interest. Isolate genomic DNA at different time points during and after exposure to assess both damage induction and repair.[14]
-
Enzymatic Conversion of Adducts: Treat the isolated genomic DNA with AAG to excise the methylated bases, creating AP sites. Subsequently, treat with APE1 to cleave the DNA backbone at these AP sites, generating SSBs.[14]
-
Alkaline Agarose Gel Electrophoresis: Separate the DNA fragments on an alkaline agarose gel. The alkaline conditions denature the DNA, and the distance of migration is inversely proportional to the fragment size.
-
Gel Staining and Imaging: Stain the gel with a fluorescent dye and capture the image.[14]
-
Quantification: Analyze the DNA migration pattern to calculate the frequency of SSBs per kilobase of DNA. This value directly reflects the number of methyl DNA adducts.[14]
Logical Workflow for Assessing Alkylating Potential
Conclusion
The alkylating potential of methanesulfonates is intricately linked to the length of their alkyl chain. Short-chain variants primarily act through an SN2 mechanism, leading to the formation of N-alkylated purines. As the chain length increases, the SN1 mechanism becomes more prominent, resulting in a broader range of DNA adducts, including the highly mutagenic O6-alkylguanine. A surprising and significant finding is the common induction of 7-methylguanine by both short- and long-chain methanesulfonates, suggesting an underlying common metabolic pathway or transesterification process. The cellular response to this damage is primarily orchestrated by the Base Excision Repair pathway. A thorough understanding of these structure-activity relationships, facilitated by robust experimental methodologies like the Comet and alk-BER assays, is paramount for the informed design and application of methanesulfonates in both fundamental research and clinical settings.
References
- 1. Cytotoxicity of monofunctional alkylating agents. Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine have different mechanisms of toxicity for 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [Cytotoxic activity of alkyl sulfonates. VI. Carcinostatic effect of 2-chloroethyl-methanesulfonate (C.B. 1506) & of 2-fluoro-ethyl methanesulfonate on ascitogenic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propyl Methanesulfonate|CAS 1912-31-8| Purity [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base excision repair targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How are base excision DNA repair pathways deployed in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Functionalization Using 10-Undecenyl Methane Sulfonate and Alternative Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-undecenyl methane sulfonate for surface functionalization, a key process in the development of advanced biomaterials, biosensors, and drug delivery systems. Due to the limited availability of direct experimental data for 10-undecenyl methane sulfonate, this document presents a scientifically grounded, hypothetical protocol for its application. This is then compared with established experimental data for alternative bifunctional linkers that achieve similar surface modifications.
Introduction to Bifunctional Linkers in Surface Chemistry
Bifunctional linkers are molecules that possess two different reactive groups, enabling the covalent linkage of surfaces with other molecules or the introduction of specific chemical functionalities onto a surface. These linkers are crucial for creating well-defined and stable surface modifications. 10-Undecenyl methane sulfonate is a prime candidate for such applications due to its structure: a terminal alkene group and a methanesulfonate group. The methanesulfonate is an excellent leaving group for nucleophilic substitution reactions, allowing for attachment to surfaces with hydroxyl or amine groups. The terminal alkene then provides a handle for further chemical modifications, such as "click" chemistry or polymerization.
Performance Comparison: 10-Undecenyl Methane Sulfonate vs. Alternatives
This section compares the proposed application of 10-undecenyl methane sulfonate with two established alternatives for introducing a terminal alkene functionality onto a surface: 10-undecen-1-ol in conjunction with a silanizing agent, and undecylenic acid activated for esterification.
Quantitative Data Summary
| Parameter | 10-Undecenyl Methane Sulfonate (Hypothetical) | 10-Undecen-1-ol + Silanizing Agent (Experimental) | Undecylenic Acid (Experimental) |
| Surface Attachment Chemistry | Nucleophilic substitution (Sulfonate displacement) | Silanization | Esterification / Amidation |
| Typical Substrates | Hydroxyl or amine-functionalized surfaces (e.g., glass, metal oxides, amine-terminated SAMs) | Oxide surfaces (e.g., glass, silicon wafers) | Hydroxyl or amine-functionalized surfaces |
| Reaction Conditions | Base-catalyzed, anhydrous organic solvent, room temp. to moderate heating | Anhydrous organic solvent, room temperature, followed by curing at ~120°C | Activating agent (e.g., DCC/DMAP), anhydrous organic solvent, room temp. |
| Expected Water Contact Angle (Post-functionalization) | ~100-110° (hydrophobic alkene termination) | ~105° | ~100-110° |
| Surface Coverage (Atoms % C by XPS) | High (dependent on substrate reactivity) | High (e.g., increase in C1s signal) | High (dependent on activation efficiency) |
| Stability of Linkage | Stable ether or amine bond | Stable siloxane bond | Stable ester or amide bond |
Experimental Protocols
Protocol 1: Surface Functionalization with 10-Undecenyl Methane Sulfonate (Hypothetical)
This protocol describes a plausible method for the functionalization of a hydroxyl-terminated surface (e.g., clean glass or silicon wafer) with 10-undecenyl methane sulfonate.
Materials:
-
Substrate (e.g., glass slides)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive
-
Anhydrous toluene
-
10-Undecenyl methane sulfonate
-
Triethylamine (Et₃N)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning: The glass slides are immersed in Piranha solution for 30 minutes to clean and hydroxylate the surface. The slides are then rinsed extensively with deionized water and dried under a stream of nitrogen.
-
Reaction Setup: The cleaned, dry slides are placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Functionalization: A solution of 10-undecenyl methane sulfonate (1-5 mM) and triethylamine (1.5 equivalents) in anhydrous toluene is added to the reaction vessel, ensuring the slides are fully submerged.
-
Reaction: The reaction is allowed to proceed for 12-24 hours at room temperature with gentle agitation.
-
Washing: The slides are removed from the reaction solution and washed sequentially with toluene, ethanol, and deionized water to remove any unreacted material.
-
Drying: The functionalized slides are dried under a stream of nitrogen.
-
Characterization: The success of the functionalization can be confirmed by measuring the water contact angle and by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS).
Protocol 2: Surface Functionalization using 10-Undecen-1-ol and a Silanizing Agent
This protocol is based on established methods for creating alkene-terminated self-assembled monolayers (SAMs) on oxide surfaces.
Materials:
-
Substrate (e.g., silicon wafers)
-
Piranha solution
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
10-Undecen-1-ol
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for amide coupling (alternative to direct silanization of the alcohol)
Procedure:
-
Substrate Cleaning: As described in Protocol 1.
-
Silanization with APTES: The cleaned substrates are immersed in a 1-2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours. This creates an amine-terminated surface.
-
Washing and Curing: The substrates are rinsed with toluene and cured in an oven at 120°C for 1 hour.
-
Activation of Undecylenic Acid (if starting from the acid): In a separate flask, 10-undecenoic acid is reacted with DCC and DMAP in an anhydrous solvent to form an active ester.
-
Coupling to Amine Surface: The APTES-functionalized substrates are immersed in the activated undecylenic acid solution (or a solution of 10-undecenoyl chloride) to form a stable amide bond.
-
Washing and Drying: As described in Protocol 1.
Visualizations
Signaling Pathways and Workflows
Navigating the Analysis of 10-Undecyl Methane Sulfonate Adducts: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts formed by genotoxic agents such as 10-undecyl methane sulfonate is paramount for safety assessment and mechanistic studies. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this analysis, alongside alternative techniques, supported by experimental data and detailed protocols.
The covalent modification of DNA by reactive chemicals, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. This compound, a long-chain alkylating agent, is presumed to exert its genotoxicity through the formation of such adducts. Due to the hydrophobic nature imparted by the long alkyl chain, the analysis of these specific adducts requires tailored methodologies.
The Power of LC-MS/MS for Adduct Analysis
LC-MS/MS has emerged as the premier analytical technique for the identification and quantification of DNA adducts due to its high sensitivity, specificity, and structural elucidation capabilities.[1][2][3] This method is particularly well-suited for analyzing complex biological matrices.
A typical LC-MS/MS workflow for the analysis of this compound adducts involves several key stages, from sample preparation to data acquisition.
References
Safety Operating Guide
Proper Disposal of 10-Undecyl Methane Sulfonate: A Guide for Laboratory Professionals
For immediate reference, treat 10-Undecyl methane sulfonate as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The information presented is based on safety data sheets for analogous methanesulfonate compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. |
Handling:
-
Do not inhale vapors or mists[1].
-
Wash hands thoroughly after handling[1].
-
Keep the container tightly closed when not in use.
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area[3].
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled, and sealed container for hazardous waste[3].
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Protocol
This compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[1].
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Carcinogen Hazard").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 10-Undecyl methane sulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 10-Undecyl methane sulfonate (CAS No. 52355-50-7). Given the potential hazards associated with alkyl methane sulfonates as a class of compounds, including possible genotoxicity and carcinogenicity, adherence to strict safety protocols is imperative. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following guidance is based on the known hazards of similar alkylating agents and general best practices for handling hazardous chemicals in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment strategy is the primary defense against exposure. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile or butyl rubber gloves. Double gloving is recommended. | To prevent skin contact and absorption. Alkylating agents can be corrosive and may cause skin irritation. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye damage. |
| Body Protection | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed in a designated area within a laboratory, ideally within a chemical fume hood to minimize inhalation exposure.
Preparation and Use:
-
Designated Area: Cordon off a specific area for the handling of this compound.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
-
Handling: Use caution when handling the container to avoid dropping or spillage. Use appropriate laboratory equipment (e.g., spatulas, glassware) for transferring the chemical.
-
Avoid Aerosol Generation: Handle the substance in a manner that minimizes the generation of dust or aerosols.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to others.
Waste Segregation and Collection:
-
Waste Container: Designate a specific, labeled, and sealed container for all this compound waste, including empty product containers, contaminated PPE, and disposable labware.
-
Contaminated Materials: All items that come into direct contact with the chemical, such as gloves, pipette tips, and wipes, must be considered hazardous waste.
-
Decontamination: Decontaminate non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
Final Disposal:
-
Licensed Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.
-
Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
